ATR-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30N6O4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H30N6O4/c1-27(2,3)37-26(36)33-15-13-32(14-16-33)25(35)19-11-9-18(10-12-19)21-17-29-23(28)22(31-21)24(34)30-20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3,(H2,28,29)(H,30,34) |
InChI Key |
QFBPYCJMZOALRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-30
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). While primarily utilized as a key component in the synthesis of proteolysis-targeting chimeras (PROTACs) for ATR degradation, understanding its intrinsic mechanism of action as a direct inhibitor is crucial for the comprehensive evaluation of these degraders. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing its role in the broader context of ATR inhibition and its application in the development of targeted protein degraders. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this area.
Core Mechanism of Action: ATR Inhibition
This compound functions as a selective inhibitor of the ATR kinase. ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity.[1] It is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2]
By binding to the ATP-binding site of ATR, this compound and other ATR inhibitors prevent the phosphorylation of its downstream targets, thereby abrogating the DDR signaling pathway.[3] This disruption of DNA damage checkpoint activation and repair processes can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells, which often exhibit a high degree of replication stress and a greater dependency on the ATR pathway for survival.[4]
Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway and the point of inhibition by this compound.
Application in PROTAC Technology
This compound serves as the ATR-binding warhead for the synthesis of "PROTAC ATR degrader-2" (also known as HY-161615 or compound 8i).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the protein of interest (in this case, this compound), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6]
PROTAC ATR degrader-2 utilizes this compound to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This brings ATR into close proximity with the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2] This degradation-based approach offers a distinct mechanism of action compared to simple inhibition, potentially leading to a more profound and sustained downstream effect.
PROTAC Mechanism of Action Workflow
The following diagram outlines the workflow of PROTAC-mediated degradation of ATR.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the derived PROTAC degrader.
Table 1: Inhibitory Activity of ATR Ligands
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|---|
| This compound | ATR | Kinase Assay | Data not publicly available | Data not publicly available | - |
| Representative ATRi | ATR | Kinase Assay | 1 | < 150 (pM) |[7] |
Table 2: Degradation Efficacy of PROTAC ATR degrader-2 (HY-161615)
| Cell Line | Cancer Type | Assay Type | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | Western Blot | 22.9 | >90 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Western Blot | 34.5 | >90 |[2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its derived PROTACs.
Synthesis of PROTAC ATR degrader-2 (HY-161615)
A detailed, step-by-step synthesis protocol would typically be found in the supplementary materials of the primary research article. The general synthetic strategy involves the coupling of the ATR ligand (this compound), a suitable linker, and the E3 ligase ligand (a derivative of lenalidomide).[3]
In Vitro ATR Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., GST-p53)
-
ATP (radiolabeled or for use with a detection antibody)
-
Test compound (e.g., this compound)
-
96- or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a kinase assay plate, add the kinase assay buffer, substrate, and diluted test compound.
-
Initiate the reaction by adding the ATR/ATRIP enzyme complex and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, radioactivity measurement).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]
Western Blot for ATR Degradation and Pathway Inhibition
Objective: To assess the degradation of ATR protein and the inhibition of downstream signaling (p-Chk1) in cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test compound (PROTAC ATR degrader-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-p-Chk1 (Ser345), anti-Chk1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the test compound for the desired time points (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[2][10]
Cell Viability Assay
Objective: To determine the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11][12]
Conclusion
This compound is a valuable chemical tool for the study of ATR kinase biology. While its primary utility lies in its role as the warhead for the potent and selective ATR degrader, PROTAC ATR degrader-2 (HY-161615), a thorough understanding of its intrinsic inhibitory mechanism is essential for the rational design and interpretation of experiments involving these novel therapeutics. The protocols and data presented in this guide provide a framework for the continued investigation of this compound and its derivatives in the context of cancer drug discovery and development. Further research is warranted to fully elucidate the direct inhibitory profile of this compound to complement the extensive characterization of its degradation-inducing capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR-IN-29 | ATM/ATR | TargetMol [targetmol.com]
- 8. In vitro ATR kinase assay [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Emergence of ATR-IN-30: A Technical Guide to its Discovery and Synthesis for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a signaling network essential for maintaining genomic integrity. In cancer cells, which often exhibit elevated replication stress and defects in other DDR pathways, there is a heightened dependency on ATR for survival. This has positioned ATR as a prime therapeutic target. ATR-IN-30 is a selective ATR ligand that has recently emerged as a key component in the development of novel cancer therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and related ATR inhibitors.
The Discovery of a Novel ATR Ligand
This compound was identified as a potent and selective ligand for ATR, leading to its use in the creation of ATR degraders. A pivotal study by Wang Y, et al. described the discovery of a selective ATR degrader, which utilized an ATR inhibitor as its ligand.[1] This inhibitor, which is understood to be this compound, serves as the warhead to guide the PROTAC molecule to the ATR protein for subsequent degradation.[1][2] The development of such targeted degraders represents a promising strategy in cancer treatment, potentially offering advantages over traditional kinase inhibition.[1]
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound has not been made publicly available in the reviewed literature, the general synthesis of similar aminopyrazine-based ATR inhibitors is described in the patent literature. A representative synthetic route is outlined below.
Representative Synthesis of an Aminopyrazine-based ATR Inhibitor
The synthesis of the core aminopyrazine scaffold typically involves a multi-step process. A key reaction is the nucleophilic aromatic substitution, where an amine is coupled to a di-substituted pyrazine (B50134) ring. The subsequent diversification of the molecule is achieved by introducing various functional groups to modulate potency, selectivity, and pharmacokinetic properties.
For a compound with a structure analogous to this compound, such as 3-(4-(methylsulfonyl)phenyl)-N-(4-(morpholin-4-yl)phenyl)pyrazin-2-amine, the synthesis could proceed as follows:
-
Formation of the pyrazine core: This can be achieved through the condensation of a diamine with a diketone, followed by oxidation.
-
Introduction of the sulfonylphenyl group: This is typically accomplished via a Suzuki or Stille coupling reaction between a halogenated pyrazine and a corresponding boronic acid or stannane (B1208499) derivative of the sulfonylphenyl moiety.
-
Final amination reaction: The crucial step involves the coupling of the morpholinophenyl amine to the pyrazine core, often catalyzed by a palladium-based catalyst.
Quantitative Data on ATR Inhibitors
To provide a comparative context for the potency and selectivity of ATR inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized ATR inhibitors against ATR kinase and in cellular assays.
| Compound Name | ATR Kinase IC50 (nM) | Cellular pChk1 IC50 (nM) | Reference(s) |
| VE-821 | 13 | Not Specified | [3] |
| AZD6738 (Ceralasertib) | 1 | Not Specified | [3] |
| BAY 1895344 (Elimusertib) | 7 | 78 (median in cell lines) | [3] |
| AZ20 | 5 | Not Specified | [3] |
| VX-803 (M4344) | <0.15 (Ki) | 8 | [3] |
| ETP-46464 | 14 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of ATR inhibitors are provided below.
Biochemical ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the in vitro potency of compounds against the ATR kinase.
Materials:
-
Recombinant human ATR enzyme
-
GST-p53 substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
HTRF detection reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)
-
Test compounds (e.g., this compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and ATR enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the GST-p53 substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Western Blot Analysis of Phospho-Chk1 (Ser345)
This cell-based assay is used to determine the ability of an ATR inhibitor to block the downstream signaling of ATR in cells.
Materials:
-
Cancer cell line of interest (e.g., a line with high replication stress)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
In the final hours of treatment, add a DNA damaging agent to stimulate the ATR pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of Chk1 phosphorylation.
Clonogenic Survival Assay
This assay assesses the long-term effect of an ATR inhibitor on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of pChk1.
Caption: Mechanism of action for an ATR PROTAC utilizing this compound.
References
Unveiling the Biological Target of ATR-IN-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-30 is a selective ligand designed for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR). This document provides an in-depth technical guide to the biological target identification of this compound, with a focus on its role as a precursor to the proteolysis-targeting chimera (PROTAC) ATR degrader, referred to as "PROTAC ATR degrader-2" or compound 8i in the primary literature. The core of this guide is based on the findings from the seminal work by Wang et al. (2024), which elucidates the synthesis and biological activity of this novel ATR degrader.
Core Biological Target: ATR Kinase
The primary biological target of this compound is the Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic stability. It is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.
The ATR Signaling Pathway
Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and repair of replication forks. In many cancer cells, which often have high levels of replicative stress and defects in other DNA repair pathways, there is a heightened dependency on the ATR signaling pathway for survival.
From Ligand to Degrader: The PROTAC Approach
This compound serves as the ATR-binding moiety in the synthesis of a PROTAC degrader. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein (in this case, this compound), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The "PROTAC ATR degrader-2" utilizes this compound to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.
Quantitative Data
The following tables summarize the key quantitative data for the ATR inhibitor (referred to as compound 1 in Wang et al., 2024, a close analog and likely benchmark for this compound's inhibitory function) and the corresponding PROTAC degrader (8i ).
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| 1 (Inhibitor) | ATR | 1.8 |
Table 2: Cellular Degradation Activity of PROTAC ATR degrader-2 (8i)
| Cell Line | DC50 (nM) | Dmax (%) |
| MV-4-11 (AML) | 22.9 | >95 |
| MOLM-13 (AML) | 34.5 | >95 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 3: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| 1 (Inhibitor) | MV-4-11 | 15.6 |
| MOLM-13 | 28.3 | |
| 8i (Degrader) | MV-4-11 | 8.7 |
| MOLM-13 | 11.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the identification and characterization of this compound's function within the PROTAC degrader are provided below.
In Vitro ATR Kinase Assay
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the ATR kinase.
-
Protocol:
-
Recombinant human ATR/ATRIP complex is incubated with a biotinylated p53-derived peptide substrate and ATP in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Test compounds (e.g., ATR inhibitor 1 ) are added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
A detection solution containing a europium-labeled anti-phospho-p53 antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
After a further incubation period (e.g., 60 minutes), the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Western Blotting for ATR Degradation and Pathway Modulation
This method is used to quantify the amount of ATR protein in cells after treatment with the PROTAC degrader and to assess the phosphorylation status of downstream targets like Chk1.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Cell Treatment: Seed acute myeloid leukemia (AML) cells (e.g., MV-4-11, MOLM-13) and treat with various concentrations of the PROTAC ATR degrader-2 for a specified time (e.g., 12 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-ATR
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-total Chk1
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry analysis is performed to quantify band intensities, which are normalized to the loading control.
-
Cell Viability Assay
This assay determines the effect of the compounds on cell proliferation.
-
Principle: A reagent such as CellTiter-Glo® is used to measure the amount of ATP present, which is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the test compounds (inhibitor 1 or degrader 8i ).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental and Logical Workflows
The following diagram illustrates the workflow for identifying and characterizing a PROTAC degrader derived from a target ligand like this compound.
Conclusion
This compound is a selective ligand for the ATR kinase. While it possesses inherent inhibitory potential, its primary utility, as demonstrated in recent literature, is as a critical component in the development of a potent and selective ATR degrader. This technical guide has outlined the central role of ATR as the biological target, provided key quantitative data for the corresponding inhibitor and degrader, and detailed the essential experimental protocols for their characterization. The successful degradation of ATR via the PROTAC approach offers a promising therapeutic strategy, particularly in cancers reliant on the ATR signaling pathway for survival.
An In-depth Technical Guide on the Role of ATR Inhibitors in the DNA Damage Response
A Note on ATR-IN-30: The specific compound "this compound" is not prominently documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. The principles, mechanisms, and experimental data described herein are broadly applicable to potent and selective ATR inhibitors and will utilize prominent examples such as Ceralasertib (AZD6738), Berzosertib (M6620/VX-970), and Elimusertib (BAY 1895344) to illustrate the core concepts.
Introduction: The Central Role of ATR in Genomic Integrity
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguards genomic integrity.[1] Unlike the Ataxia-Telangiectasia Mutated (ATM) kinase, which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA lesions, most notably the extensive regions of single-stranded DNA (ssDNA) that arise from replication stress.[2] Cancer cells, driven by oncogene activation and rapid proliferation, exhibit high levels of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors.[2]
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream substrates.[2] The most critical of these substrates is the checkpoint kinase 1 (CHK1). By inhibiting ATR, these drugs abrogate the downstream signaling cascade that leads to cell cycle arrest, DNA repair, and the stabilization of stalled replication forks.[3]
The ATR Signaling Pathway and Mechanism of Inhibition
The activation of ATR is a multi-step process initiated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or sites of DNA damage.[2] This recruits the ATR-ATRIP complex. Full activation of ATR's kinase function requires co-factors, including the 9-1-1 complex (RAD9-RAD1-HUS1) and TopBP1, which stimulate ATR to phosphorylate downstream targets, most notably CHK1 on Serine 345.[2][4] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] ATR inhibitors block this crucial phosphorylation step, leading to checkpoint abrogation, collapse of replication forks, and ultimately, cell death, a concept known as synthetic lethality, especially in tumors with pre-existing DDR defects (e.g., ATM or p53 mutations).[6]
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Degradation of ATR: A Technical Guide to PROTAC Formation with ATR-IN-30
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology.[1][2] Traditional small molecule inhibitors have shown promise, but the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent therapeutic modality aimed at protein degradation rather than inhibition.[3][4] This guide provides an in-depth technical overview of the formation and evaluation of ATR-targeting PROTACs utilizing ATR-IN-30, a selective ATR ligand.[5] We will explore the underlying ATR signaling pathway, detail the mechanism of PROTAC-mediated degradation, present key quantitative data, provide comprehensive experimental protocols, and visualize complex processes through detailed diagrams.
The ATR Signaling Pathway in DNA Damage Response
ATR is a serine/threonine-specific protein kinase that plays a pivotal role in response to DNA replication stress and single-stranded DNA breaks.[6][7] Its activation is a crucial step in maintaining genomic integrity. The canonical ATR signaling pathway is initiated by the detection of DNA damage, leading to the recruitment and activation of a cascade of downstream effectors that orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[8][9]
Upon DNA damage, Replication Protein A (RPA) coats the exposed single-stranded DNA (ssDNA). This is recognized by the ATR-interacting protein (ATRIP), which in turn recruits ATR to the site of damage.[6] Full activation of ATR often requires the mediator protein TopBP1. Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1).[1] Activated Chk1 then targets downstream effectors such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, providing time for DNA repair.[8]
PROTAC-Mediated Degradation of ATR
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case ATR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11] The PROTAC facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR.[9] This polyubiquitinated ATR is then recognized and degraded by the 26S proteasome.[4] this compound serves as a selective ligand for ATR in the synthesis of these PROTACs.[5]
Quantitative Data for ATR PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its degradation concentration 50 (DC50), which is the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50) for cell viability.
| Compound Name | Target | E3 Ligase Ligand | DC50 (µM) | Cell Line | Reference |
| PROTAC ATR degrader-1 (ZS-7) | ATR | Not Specified | 0.53 | Not Specified | [12] |
| 42i (Abd110) | ATR | Lenalidomide | Not Reported | MIA PaCa-2 | [3] |
Note: The study on 42i reported a reduction of ATR to 40% of the levels in untreated cells, but did not specify a DC50 value.[3]
| Compound Name | Cell Line | IC50 (µM) | Assay Type | Reference |
| AZD6738 | HCT116 | ≥1 | Cell Viability | [13] |
| AZD6738 | HT29 | ≥1 | Cell Viability | [13] |
Note: Data for ATR inhibitors like AZD6738 can provide a baseline for the expected potency of ATR-targeting compounds.
Experimental Protocols
A systematic experimental workflow is essential for the successful development and evaluation of an ATR PROTAC. This workflow encompasses the chemical synthesis of the PROTAC, followed by a series of in vitro assays to confirm its biological activity.
Synthesis of this compound based PROTAC
The synthesis of an ATR PROTAC involves the chemical conjugation of this compound to an E3 ligase ligand via a suitable linker. The choice of linker and E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand) is critical for the stability and efficacy of the resulting PROTAC. A modular synthetic approach is often employed to allow for the rapid generation of a library of PROTACs with varying linker lengths and compositions for optimization.
A detailed, step-by-step synthetic protocol is beyond the scope of this guide as it is highly dependent on the specific linker and E3 ligase ligand used. However, a general approach involves standard amide bond formation or click chemistry reactions to connect the three components.
Western Blot for ATR Degradation
This protocol is to determine the extent of ATR protein degradation following treatment with the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium
-
ATR PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ATR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the ATR PROTAC (e.g., 0.01 to 10 µM) for a specified time (e.g., 12 or 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ATR signal to the loading control (β-actin). Calculate the percentage of ATR degradation relative to the vehicle control to determine the DC50.[14]
Cell Viability Assay (MTS/MTT)
This assay measures the effect of the ATR PROTAC on cell proliferation and viability.[15]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATR PROTAC stock solution (in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ATR PROTAC (e.g., 0.001 to 100 µM) for 72 hours. Include a vehicle-only control.[15]
-
Reagent Incubation: Add the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[15]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated wells to determine the percentage of cell viability and calculate the IC50 value.
Conclusion
The development of PROTACs targeting ATR, utilizing selective ligands such as this compound, represents a promising frontier in cancer therapy. This approach offers the potential for a more profound and sustained therapeutic effect compared to traditional inhibitors by harnessing the cell's own protein degradation machinery. The successful development of these molecules relies on a systematic approach encompassing rational design, chemical synthesis, and rigorous biological evaluation using the methodologies outlined in this guide. Further research and optimization of ATR PROTACs hold the potential to deliver novel and effective treatments for a range of malignancies.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC ATR degrader-1 | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Structural Analysis of ATR-IN-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of "PROTAC ATR degrader-2". This degrader has shown significant potential in cancer therapy, particularly in Acute Myeloid Leukemia (AML), by inducing targeted degradation of the ATR protein. This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its physicochemical properties, its role in the mechanism of action of ATR PROTACs, and relevant experimental protocols. The information presented herein is compiled from publicly available data and scientific literature.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₇H₃₀N₆O₄ |
| Molecular Weight | 502.56 g/mol |
| CAS Number | 3010273-13-6 |
| Physical Appearance | Presumed to be a solid |
| Solubility | Soluble in organic solvents like DMSO |
| Purity | >98% (as typically supplied by vendors) |
Table 1: Physicochemical data for this compound.
Role in PROTAC-mediated ATR Degradation
This compound functions as the target-binding ligand in the heterobifunctional molecule, PROTAC ATR degrader-2. This PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between the PROTAC, the ATR protein (via the this compound moiety), and an E3 ubiquitin ligase (recruited by the other end of the PROTAC). This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.
Signaling Pathway of ATR Degradation by PROTAC ATR degrader-2
The degradation of ATR by PROTAC ATR degrader-2, which utilizes this compound, initiates a cascade of events within the cancer cell, ultimately leading to apoptosis. A key finding is that the anti-leukemic activity of this degrader is mediated through a kinase-independent function of ATR protein depletion, which leads to the activation of the p53 signaling pathway.[1]
References
The Cellular Journey of ATR Inhibitors: An In-depth Technical Guide
A Note on ATR-IN-30: As of December 2025, detailed information regarding the cellular uptake and distribution of the specific ATR (Ataxia Telangiectasia and Rad3-related) ligand, this compound, is not extensively available in the public domain. This compound is primarily documented as a selective ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein. This guide will, therefore, provide a comprehensive overview of the cellular uptake and distribution of other well-characterized small molecule ATR inhibitors, namely VE-821, Ceralasertib (AZD6738), and BAY-1895344 (Elimusertib). The principles and methodologies described herein are directly applicable to the study of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the cellular pharmacology of ATR inhibitors. We will delve into their mechanism of action, summarize their cellular activity, and provide detailed experimental protocols for investigating their uptake and subcellular distribution.
The ATR Signaling Pathway: A Critical Guardian of Genomic Integrity
ATR is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic stability. ATR is primarily activated in response to single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to orchestrate cell cycle arrest, promote DNA repair, and, if the damage is irreparable, induce apoptosis.
Cellular Activity of Representative ATR Inhibitors
While specific quantitative data on the cellular uptake and distribution of ATR inhibitors is sparse, their potent cellular activity is well-documented. The following tables summarize the in vitro potency of VE-821, Ceralasertib, and BAY-1895344 in various cancer cell lines. This activity is an indirect measure of their ability to enter cells and engage their target.
Table 1: Cellular Potency of VE-821
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Carcinoma | ~1 | [1] |
| PSN-1 | Pancreatic Cancer | >3 (single agent) | [2] |
| MiaPaCa-2 | Pancreatic Cancer | >3 (single agent) | [2] |
| MOLT-4 | T-cell leukemia | ~1 (radiosensitization) | [3] |
Table 2: Cellular Potency of Ceralasertib (AZD6738)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung | Not specified | [4] |
| H23 | Non-Small Cell Lung | Not specified | [4] |
| LoVo | Colorectal Carcinoma | Not specified | [5] |
| HCC1806 | Breast Cancer | Not specified | [5] |
Table 3: Cellular Potency of BAY-1895344 (Elimusertib)
| Cell Line | Cancer Type | IC50 | Reference |
| Multiple | Various solid tumors | Not specified | [6][7] |
Experimental Protocols for Determining Cellular Uptake and Distribution
The following section provides detailed, generalized protocols for key experiments to characterize the cellular pharmacology of a small molecule inhibitor like this compound.
Quantification of Intracellular Inhibitor Concentration by LC-MS/MS
This protocol outlines the steps to determine the absolute intracellular concentration of a small molecule inhibitor.
Materials:
-
Cell culture reagents
-
Small molecule inhibitor of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor for a specific duration. Include a vehicle-treated control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer and scrape the cells.
-
Collect the cell lysate in a microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Protein Precipitation and Extraction:
-
To a known amount of cell lysate, add 3 volumes of ice-cold acetonitrile containing a known concentration of a suitable internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins and extract the small molecule.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Develop an LC-MS/MS method for the specific inhibitor, including optimization of precursor and product ions, and chromatographic separation.
-
Generate a standard curve by spiking known concentrations of the inhibitor into a control cell lysate.
-
-
Data Analysis: Quantify the inhibitor concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the concentration to the amount of protein in the lysate to express the result as amount of inhibitor per milligram of protein.
Subcellular Fractionation for Distribution Analysis
This protocol allows for the determination of the inhibitor's localization in different cellular compartments.
Materials:
-
Cell culture reagents
-
Small molecule inhibitor
-
Subcellular fractionation kit (commercial kits are recommended for reproducibility) or buffers for differential centrifugation (e.g., hypotonic buffer, sucrose (B13894) buffer).
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Western blotting reagents or LC-MS/MS for analysis
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocol.
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to lyse the plasma membrane while keeping the nuclei intact.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum, Golgi), and the supernatant is the cytosolic fraction.
-
-
Fraction Analysis:
-
Western Blotting: Analyze each fraction for the presence of compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.
-
Inhibitor Quantification: Extract the inhibitor from each fraction using protein precipitation (as in protocol 3.1) and quantify its concentration using LC-MS/MS.
-
Fluorescence Microscopy for Intracellular Localization
This method provides a visual representation of the inhibitor's distribution within the cell, provided a fluorescently labeled version of the inhibitor or a specific antibody is available.
Materials:
-
Cells grown on glass coverslips
-
Fluorescently labeled inhibitor or primary antibody against the inhibitor and a fluorescently labeled secondary antibody.
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the fluorescently labeled inhibitor for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (if using antibodies): If staining with antibodies for intracellular targets, wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking (if using antibodies): Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation (if applicable):
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope with appropriate filters.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing the cellular uptake and distribution of a small molecule inhibitor.
Conclusion
Understanding the cellular uptake and subcellular distribution of ATR inhibitors is paramount for optimizing their therapeutic efficacy and minimizing off-target effects. While direct data for this compound is currently limited, the methodologies and principles derived from the study of other potent ATR inhibitors like VE-821, Ceralasertib, and BAY-1895344 provide a robust framework for its future characterization. The experimental protocols detailed in this guide offer a comprehensive approach to elucidating the cellular journey of these critical cancer therapeutics, from plasma membrane traversal to target engagement within the nuclear sanctum. Further research in this area will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radio-sensitizing effects of VE-821 and beyond: Distinct phosphoproteomic and metabolomic changes after ATR inhibition in irradiated MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD6738 (Ceralasertib) - Chemietek [chemietek.com]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]
The ATR Signaling Pathway: A Technical Guide to a Master Regulator of Genome Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a cornerstone of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability.[1][2] As a master regulator, ATR orchestrates cellular responses to DNA replication stress and a broad spectrum of DNA lesions, thereby preventing catastrophic genomic events that can lead to cell death or tumorigenesis.[2][3][4] This technical guide provides an in-depth exploration of the core ATR signaling pathway, its activation mechanisms, downstream effectors, and its critical role in both normal cellular function and disease. Furthermore, it details key experimental protocols for investigating this pathway and presents quantitative data to support the described molecular interactions and cellular outcomes.
The significance of the ATR pathway is underscored by its essential role in the survival of replicating cells.[1][2] Unlike its counterpart, Ataxia-Telangiectasia Mutated (ATM), which primarily responds to double-strand breaks (DSBs), ATR is activated by a wider range of DNA damage types, particularly those that interfere with DNA replication.[4][5] In the context of oncology, many cancer cells exhibit heightened replication stress and a dependency on the ATR pathway for survival, making it a compelling target for therapeutic intervention.[3][6][7]
This guide will delve into the molecular intricacies of ATR signaling, providing a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically exploit this critical cellular pathway.
Core Components and Activation of the ATR Signaling Pathway
The activation of the ATR signaling cascade is a highly orchestrated process initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2][8][9] This nucleoprotein filament serves as a primary platform for the recruitment and activation of the ATR kinase.
Key Proteins in ATR Activation:
-
ATR: A serine/threonine-protein kinase and a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[5][10] It forms an obligate heterodimer with its partner protein, ATRIP.
-
ATRIP (ATR-Interacting Protein): Directly binds to RPA-coated ssDNA, thereby recruiting the ATR-ATRIP complex to sites of DNA damage or replication stress.[1][11][12]
-
RPA (Replication Protein A): A heterotrimeric protein complex that binds to and stabilizes ssDNA, protecting it from nucleolytic degradation and serving as a landing pad for various DDR proteins, including ATRIP.[2][8]
-
The 9-1-1 Complex (RAD9-RAD1-HUS1): A heterotrimeric clamp-like complex that is structurally similar to the proliferative cell nuclear antigen (PCNA). It is loaded onto the 5' double-stranded to single-stranded DNA junction by the RAD17-RFC clamp loader.[1]
-
TopBP1 (Topoisomerase II Binding Protein 1): A crucial activator of ATR kinase activity. It is recruited to the 9-1-1 complex and directly interacts with the ATR-ATRIP complex to stimulate its kinase function.[1][8]
The activation of ATR is a multi-step process that ensures a localized and robust response to DNA damage. The independent recruitment of the ATR-ATRIP complex and the 9-1-1/TopBP1 complexes to the site of damage culminates in the full activation of ATR's kinase activity.[8]
Visualizing the ATR Activation Pathway
Caption: Core ATR Activation Pathway.
Downstream Effectors and Cellular Responses
Once activated, ATR phosphorylates a multitude of substrates to orchestrate a comprehensive cellular response to DNA damage and replication stress.[1] The primary and most well-characterized downstream effector of ATR is the checkpoint kinase 1 (CHK1).[4][11]
Key Downstream Targets and Their Functions:
-
CHK1: Phosphorylation of CHK1 at serines 317 and 345 is a hallmark of ATR activation.[1] Activated CHK1 is released from chromatin and phosphorylates numerous substrates, including the CDC25 family of phosphatases.[1][2] This leads to their inhibition and subsequent cell cycle arrest, providing time for DNA repair.[2]
-
CDC25 Phosphatases: Inhibition of CDC25A and CDC25C by CHK1 prevents the activation of cyclin-dependent kinases (CDKs) and halts cell cycle progression at the G1/S and G2/M transitions.[2]
-
Replication Fork Stabilization: ATR signaling is crucial for stabilizing stalled replication forks, preventing their collapse into DSBs, which are more cytotoxic lesions.[3][8]
-
Inhibition of Origin Firing: ATR signaling slows down the rate of DNA synthesis by inhibiting the firing of new replication origins.[1][13]
-
DNA Repair: ATR phosphorylates several proteins involved in DNA repair, including BRCA1 and FANCD2, to promote the repair of damaged DNA.[1]
The multifaceted downstream effects of ATR signaling highlight its central role in maintaining genome integrity by coordinating cell cycle progression with DNA replication and repair.
The Role of ATR in Cancer and as a Therapeutic Target
The reliance of many cancer cells on the ATR pathway for survival presents a therapeutic window for targeted cancer therapy.[3][11] Tumors with high levels of oncogene-induced replication stress or defects in other DDR pathways, such as mutations in ATM or TP53, are often hypersensitive to ATR inhibition.[3][14] This concept of "synthetic lethality," where the combination of a cancer-specific genetic alteration and the inhibition of a compensatory pathway leads to cell death, is a key strategy in the development of ATR inhibitors.[7]
Several small molecule inhibitors of ATR are currently in preclinical and clinical development, showing promise both as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the ATR signaling pathway, including the efficacy of representative ATR inhibitors and the impact on downstream signaling.
Table 1: Cellular Potency (IC50) of Representative ATR Inhibitors
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
|---|---|---|---|
| HCT116 | Colon Carcinoma | AZD6738 | ≥1 |
| HT29 | Colorectal Adenocarcinoma | AZD6738 | ≥1 |
Data is representative of publicly available information for well-characterized ATR inhibitors.[15]
Table 2: Impact of ATR Inhibition on Downstream Signaling
| Cell Line | Treatment | Effect on p-Chk1 (Ser345) |
|---|---|---|
| Liposarcoma Cells | Doxorubicin + VE-822 | Significant decrease compared to Doxorubicin alone |
Data is representative of publicly available information for well-characterized ATR inhibitors.[15]
Table 3: Induction of DNA Damage Marker by ATR Inhibition
| Cell Line | Treatment | Effect on γH2AX Foci |
|---|---|---|
| Liposarcoma Cells | Doxorubicin + VE-822 | Significant increase |
Data is representative of publicly available information for well-characterized ATR inhibitors.[15]
Key Experimental Protocols
Investigating the ATR signaling pathway involves a range of cellular and biochemical assays. The following are detailed methodologies for key experiments.
A. In Vitro ATR Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on ATR kinase activity.
Methodology:
-
Reaction Setup: In a suitable assay buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA), incubate purified human ATR/ATRIP complex with a substrate protein (e.g., 50 nM GST-cMyc-p53).[16][17][18]
-
Compound Addition: Add serial dilutions of the test compound (typically dissolved in DMSO) to the reaction mixture.[18]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 and ATP (e.g., 4 nM ATP with 40 mM MnCl2).[18]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).[17][18]
-
Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.[17][18]
-
Detection: Quantify the phosphorylation of the substrate using an appropriate detection method. For Homogeneous Time-Resolved Fluorescence (HTRF), add detection reagents such as a d2-labeled anti-GST antibody and a Europium-labeled anti-phospho-Ser15 p53 antibody.[17]
-
Data Analysis: Measure the HTRF signal and calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[19]
B. Western Blotting for CHK1 Phosphorylation
Objective: To assess the pharmacodynamic effect of an ATR inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.[14]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Pre-treat cells with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway. Then, treat the cells with the ATR inhibitor at various concentrations for a specified duration.[19]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[14][19]
-
Detect the signal using a chemiluminescence substrate and an imaging system.[19]
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.[15][19]
C. Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of ATR inhibition on cell cycle distribution, particularly the abrogation of DNA damage-induced cell cycle arrest.[20]
Methodology:
-
Cell Treatment: Treat cells with a DNA damaging agent with or without the ATR inhibitor for a specified time (e.g., 24-48 hours).[21]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15][22]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[15]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15][23]
Visualizing the Experimental Workflow for ATR Inhibition Analysis
Caption: Workflow for Analyzing ATR Inhibitor Efficacy.
Conclusion
The ATR signaling pathway is a critical guardian of the genome, playing an indispensable role in the response to DNA replication stress and damage. Its intricate activation mechanism and the extensive network of downstream effectors underscore its importance in maintaining cellular homeostasis. The heightened reliance of many cancer cells on this pathway has firmly established ATR as a high-value target for novel anticancer therapies. A thorough understanding of the core ATR pathway, coupled with robust experimental methodologies as detailed in this guide, is paramount for researchers and drug developers aiming to further unravel its complexities and effectively translate this knowledge into innovative and life-saving cancer treatments.
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 7. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro ATR kinase assay [bio-protocol.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A synthetic lethal screen identifies ATR-inhibition as a novel therapeutic approach for POLD1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of ATR Inhibitors: A Technical Guide
Disclaimer: As of December 2025, specific preclinical data for the compound designated "ATR-IN-30" is not publicly available. This guide provides a comprehensive overview of the typical preclinical evaluation process for Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, using data from well-characterized compounds in this class as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to ATR and ATR Inhibitors
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] ATR is activated in response to a broad range of DNA lesions, particularly those involving single-stranded DNA (ssDNA) which can arise during replication stress.[1][3] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]
Cancer cells often exhibit elevated levels of replication stress and may have defects in other DDR pathways, making them highly dependent on ATR for survival.[4] This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumor cells or sensitize them to DNA-damaging agents like chemotherapy and radiation.[5][6]
In Vitro Evaluation
The initial preclinical assessment of an ATR inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.
Kinase Inhibition Assays
The primary biochemical assay measures the direct inhibition of ATR kinase activity. This is often performed using a purified recombinant ATR/ATRIP complex and a substrate like a p53-derived peptide. The activity can be quantified through methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP consumption.
Table 1: Representative In Vitro Kinase Inhibition Data for Various ATR Inhibitors
| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | mTOR IC50 (nM) | Selectivity (ATR vs. ATM) | Reference |
| VE-821 | 13 | >10,000 | >10,000 | 1,700 | >769-fold | [7] |
| AZD6738 | 1 | 2,500 | >10,000 | 1,200 | 2500-fold | [8] |
| BAY 1895344 | 7.8 | 3,600 | 1,400 | >10,000 | >460-fold | [9] |
| ZH-12 | 6.8 | >10,000 | >10,000 | >10,000 | >1470-fold | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocol: ATR Kinase Assay (HTRF-based)
-
Reagents: Purified human ATR/ATRIP kinase complex, biotinylated peptide substrate (e.g., biotin-p53), ATP, anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Procedure:
-
The ATR inhibitor is serially diluted in DMSO and then in kinase reaction buffer.
-
The inhibitor is incubated with the ATR/ATRIP enzyme in a microplate well.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (antibodies and streptavidin-XL665) are added.
-
After another incubation period, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at the acceptor and donor emission wavelengths is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assays
Cell-based assays are critical to confirm that the inhibitor can effectively target ATR within a cellular context, leading to the desired biological effects.
A key pharmacodynamic marker for ATR inhibition is the reduction in phosphorylation of its downstream target, Chk1, at serine 345 (p-Chk1 S345).
Table 2: Representative Cellular IC50 Values for ATR Inhibitors
| Compound | Cell Line | Cellular ATR Inhibition (p-Chk1) IC50 (nM) | Reference |
| AZD6738 | HCT116 | ~500 | [8] |
| BAY 1895344 | MOC2 | <100 | [9] |
| VE-821 | LoVo | 48 | [7] |
Experimental Protocol: Western Blot for p-Chk1
-
Cell Treatment: Seed cancer cells (e.g., HCT116, U2OS) in 6-well plates. The following day, pre-treat cells with a range of concentrations of the ATR inhibitor for 1-2 hours.
-
Induction of DNA Damage: To robustly activate the ATR pathway, treat cells with a DNA-damaging agent (e.g., 2 mM hydroxyurea (B1673989) for 4 hours or UV irradiation at 10 J/m²).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.[11]
-
These assays determine the cytotoxic or cytostatic effects of the ATR inhibitor, both as a monotherapy and in combination with DNA-damaging agents.
Table 3: Representative Cell Viability IC50 Data for ATR Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) (Single Agent, 72h) | Reference |
| AZD6738 | HCT116 | Colon Carcinoma | >1 | [12] |
| VE-822 (Berzosertib) | HEC-1B | Endometrial Cancer | ~1 | [13] |
Experimental Protocol: Cell Viability (MTS/MTT Assay) [11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor (e.g., from 1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values using non-linear regression.[11]
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and tolerability in a whole-organism setting.
Xenograft Models
Human tumor xenograft models are a cornerstone of preclinical oncology research.[14][15] These involve implanting human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) into immunodeficient mice.[16][17][18]
Experimental Protocol: In Vivo Xenograft Efficacy Study [19]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 LoVo cells) into the flank of immunodeficient mice (e.g., female nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ATR inhibitor alone, chemotherapy alone, combination).
-
Dosing: Administer the ATR inhibitor and/or other agents according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. The vehicle used for the ATR inhibitor should be administered to the control group.
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Chk1).
-
Data Analysis: Analyze tumor growth inhibition (TGI) and statistical significance between treatment groups.
Table 4: Representative In Vivo Efficacy Data for ATR Inhibitors
| Compound | Xenograft Model | Treatment | Result | Reference |
| BAY 1895344 | MOC2 (HNSCC) | 10 Gy Radiation + BAY 1895344 | Significant tumor growth delay and improved overall survival compared to radiation alone | [9] |
| ZH-12 | LoVo (Colorectal) | 25 mg/kg ZH-12 + 6 mg/kg Cisplatin | Significantly improved tumor growth inhibition compared to either agent alone | [10] |
| ART0380 | ATM-deficient models | Monotherapy | Potent, selective antitumor activity | [20] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.
Experimental Workflow Diagram
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. xenograft.org [xenograft.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 18. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 19. benchchem.com [benchchem.com]
- 20. hematologyandoncology.net [hematologyandoncology.net]
Methodological & Application
Application Notes and Protocols for ATR-IN-30 In Vitro Assays
These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of ATR-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of ATR inhibitors.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-specific protein kinase involved in the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by single-strand DNA breaks and plays a pivotal role in maintaining genomic stability, particularly in response to replication stress.[3] Consequently, inhibition of ATR is a promising therapeutic strategy in oncology, as many cancer cells exhibit high levels of replication stress and are highly dependent on the ATR pathway for survival.[2] this compound has been identified as a selective ATR ligand, which can be utilized in the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras).[4] This document provides detailed protocols for the in vitro characterization of this compound's inhibitory activity.
Mechanism of Action: ATR Signaling in DNA Damage Response
Under normal conditions, ATR is activated in response to replication stress or DNA damage.[1] Once activated, ATR phosphorylates a number of downstream substrates, most notably the checkpoint kinase Chk1.[1] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genetic errors.[1][5] ATR inhibitors block the kinase activity of ATR, thereby preventing the phosphorylation of Chk1 and other key proteins.[1] This abrogation of the DNA damage checkpoint forces cells to proceed through the cell cycle with damaged DNA, which can lead to mitotic catastrophe and cell death, a particularly effective strategy against cancer cells that often harbor defects in other DNA repair pathways.[1]
Caption: ATR Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The following tables present representative data for well-characterized ATR inhibitors. Specific quantitative data for this compound is not currently available in the public domain and would need to be determined experimentally using the protocols described below.
Table 1: Biochemical Potency of Representative ATR Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| ATRN-119 | ATR | <20 | In vitro biochemical kinase assay |
| VE-822 (Berzosertib) | ATR | 2.6 | In vitro biochemical kinase assay |
| AZD6738 (Ceralasertib) | ATR | 1 | In vitro biochemical kinase assay |
Note: Data for ATRN-119 is from reference. Data for VE-822 and AZD6738 are representative values from publicly available information.
Table 2: Cellular Activity of Representative ATR Inhibitors
| Compound | Cell Line | Endpoint | IC50 (µM) | Combination Agent |
| AZD6738 | HCT116 (Colon Carcinoma) | Cell Viability | ≥1 | Monotherapy |
| AZD6738 | HT29 (Colorectal Adenocarcinoma) | Cell Viability | ≥1 | Monotherapy |
| VE-822 | Liposarcoma Cells | p-Chk1 (Ser345) Inhibition | Not specified | Doxorubicin |
Note: Data is representative for the indicated ATR inhibitors and is intended to illustrate expected outcomes.[2]
Experimental Protocols
Biochemical ATR Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified ATR kinase.
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATR subfamily | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for ATR-IN-30 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATR-IN-30, a selective ligand for Ataxia Telangiectasia and Rad3-related (ATR) kinase, in cell culture experiments. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintains genomic integrity.[1] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival, making it an attractive therapeutic target.[1][2] ATR inhibitors can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds, such as those with mutations in ATM or p53.[1][3]
While specific data for this compound is emerging, it is identified as a selective ATR ligand used in the synthesis of ATR PROTACs (Proteolysis Targeting Chimeras).[4] The following protocols and data are based on the established use of well-characterized ATR inhibitors. Researchers using this compound should perform initial dose-response studies to determine its optimal working concentration and validate the protocols accordingly.
Mechanism of Action
ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[1][5] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1).[1][3][5] Phosphorylated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[1][6] ATR also plays a role in stabilizing replication forks and promoting DNA repair.[1][3] ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets.[1] This leads to the collapse of stalled replication forks, inhibition of DNA repair, and ultimately, cell death, particularly in cancer cells with high replication stress.[1][7]
Data Presentation
The following tables summarize the in vitro efficacy of several well-characterized ATR inhibitors across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Representative ATR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (nM) | Reference |
| A549 | Non-small cell lung cancer | ATR-IN-29 | 156.70 | [8] |
| HCC1806 | Triple-negative breast cancer | ATR-IN-29 | 38.81 | [8] |
| HCT116 | Colorectal cancer | ATR-IN-29 | 22.48 | [8] |
| OVCAR-3 | Ovarian cancer | ATR-IN-29 | 181.60 | [8] |
| NCI-H460 | Non-small cell lung cancer | ATR-IN-29 | 19.02 | [8] |
| DU145 | Prostate cancer | M4344 | ~10 | [9] |
| BT549 | Triple-negative breast cancer | VE-821 | ~500 | [10] |
| H157 | Non-small cell lung cancer | AZD6738 | ~200 | [10] |
Experimental Protocols
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS, MTT, or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.[9][10]
Western Blotting for ATR Pathway Inhibition
This protocol assesses the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (optional, e.g., Hydroxyurea or UV-C)[1]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11][12]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).[1]
-
Optional: To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1][12]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 and a loading control like GAPDH or β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression. ATR inhibition is known to abrogate the G2/M checkpoint.[1][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[15]
Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for this compound Cell Culture Assay
Caption: A generalized workflow for in vitro experiments using this compound.
Logical Flow for Data Analysis
Caption: Logical progression for the analysis of quantitative cell culture data.
References
- 1. benchchem.com [benchchem.com]
- 2. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 8. ATR-IN-29 | ATM/ATR | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. arigobio.com [arigobio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing ATR PROTACs with ATR-IN-30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for Ataxia Telangiectasia and Rad3-related (ATR) protein, utilizing ATR-IN-30 as a selective ligand.
Introduction: Targeting ATR with PROTACs
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-specific protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2] It is primarily activated by single-stranded DNA breaks that can occur during replication stress, a common feature of cancer cells.[2] Upon activation, ATR phosphorylates downstream targets, including the checkpoint kinase Chk1, which in turn leads to cell cycle arrest to allow for DNA repair.[3][4][5] This reliance of cancer cells on the ATR pathway for survival makes it an attractive target for anticancer therapies.[1][3]
PROTACs represent a novel therapeutic strategy that induces the degradation of a target protein through the cell's own ubiquitin-proteasome system.[6] A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][8] This induced proximity results in the ubiquitination and subsequent degradation of the POI.[6] Developing ATR PROTACs offers the potential for a more profound and sustained pathway inhibition compared to traditional inhibitors.[9][10]
This compound is a selective ATR ligand that can be utilized in the synthesis of ATR-targeting PROTACs, such as PROTAC ATR degrader-2.[11]
Data Presentation: Performance of Developed ATR PROTACs
The following tables summarize the in vitro performance of various reported ATR PROTACs.
Table 1: ATR Degradation Efficiency
| PROTAC | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Treatment Conditions | Reference |
| ZS-7 / Compound [I] | LoVo (ATM-deficient) | 0.53 | 84.3 | Not Specified | [12][13] |
| 8i | MV-4-11 | < 0.5 | 93 | 24 hours | [14][15] |
| 42i | MIA PaCa-2 | Not Reported | ~60 (degradation to 40% of control) | Not Specified | [9][16][17] |
Table 2: Effects on Cell Viability and Apoptosis
| PROTAC | Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) | Treatment Conditions | Reference |
| Compound [I] | LoVo | Not Reported | 23.91% at 0.5 µM | Not Specified | [13] |
| Compound [I] | LoVo | Not Reported | 45.62% at 1 µM | Not Specified | [13] |
| 42i | MIA PaCa-2 | Not Reported | No significant induction | 2 µM for 24 hours | [9] |
Key Experimental Protocols
Protocol 1: ATR Protein Degradation Assay (Western Blot)
This protocol is for determining the extent of ATR protein degradation in cells treated with an ATR PROTAC.
Materials:
-
Cancer cell lines of interest (e.g., MV-4-11, LoVo)
-
Complete cell culture medium
-
ATR PROTAC stock solution (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the ATR PROTAC or vehicle control (DMSO) for the desired time points (e.g., 12, 24, 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.[14][15]
-
Quantify the band intensities using densitometry software to determine the percentage of ATR degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures the effect of ATR PROTACs on cell proliferation and viability to determine the IC₅₀ value.[18]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATR PROTAC stock solution
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach by incubating the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the ATR PROTAC in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
After incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software.[19]
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the effect of ATR degradation on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATR PROTAC stock solution
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of the ATR PROTAC or vehicle control for 24 hours.[15]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[15]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in cells treated with an ATR PROTAC.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATR PROTAC stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the ATR PROTAC at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.[9]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
ATR Signaling Pathway
Caption: ATR signaling pathway activated by DNA damage.
ATR PROTAC Mechanism of Action
Caption: Mechanism of ATR degradation by a PROTAC.
Experimental Workflow for ATR PROTAC Development
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. ATR subfamily | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Western Blot Analysis of ATR Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions.[1][2] ATR is primarily activated by single-stranded DNA (ssDNA) and replication stress. A key downstream effector of the ATR signaling cascade is the Checkpoint Kinase 1 (Chk1). Upon activation by ATR, Chk1 is phosphorylated at multiple sites, including Serine 345 (S345), a critical event for initiating cell cycle arrest to allow time for DNA repair.[1][2][3] The inhibition of the ATR-Chk1 signaling axis is a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DDR pathways.
These application notes provide a detailed protocol for analyzing the activation of the ATR pathway by Western blotting, focusing on the phosphorylation of ATR and its downstream target Chk1. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately assessing ATR pathway activation in a laboratory setting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Data Presentation
Quantitative data from Western blot analysis should be summarized in a table. The band intensity of the phosphorylated protein should be normalized to the total protein band intensity, and subsequently to the loading control (e.g., β-actin). Finally, the results should be expressed as a fold change relative to the untreated control.
Table 1: Quantification of ATR Pathway Activation by Hydroxyurea (HU) Treatment
| Treatment | p-ATR (Ser428) / Total ATR (Fold Change) | p-Chk1 (Ser345) / Total Chk1 (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 |
| 1 mM HU (24h) | 3.2 ± 0.4 | 5.8 ± 0.7 |
| 2 mM HU (24h) | 5.1 ± 0.6 | 9.3 ± 1.1 |
| 5 mM HU (24h) | 6.8 ± 0.9 | 12.5 ± 1.5 |
Data are presented as the mean of three independent experiments ± standard deviation. The values presented are hypothetical and for illustrative purposes only.
Table 2: Quantification of ATR Pathway Activation by UV-C Irradiation
| Treatment | p-ATR (Ser428) / Total ATR (Fold Change) | p-Chk1 (Ser345) / Total Chk1 (Fold Change) |
| Control (Unirradiated) | 1.0 | 1.0 |
| 10 J/m² UV-C (1h post) | 2.5 ± 0.3 | 4.1 ± 0.5 |
| 20 J/m² UV-C (1h post) | 4.2 ± 0.5 | 7.9 ± 0.9 |
| 50 J/m² UV-C (1h post) | 5.9 ± 0.7 | 11.2 ± 1.3 |
Data are presented as the mean of three independent experiments ± standard deviation. The values presented are hypothetical and for illustrative purposes only.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: HeLa, U2OS, or other relevant cancer cell lines are suitable for this protocol.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Treatment for ATR Pathway Activation:
-
Hydroxyurea (HU) Treatment: Prepare a stock solution of HU in sterile water or PBS. Treat cells with the desired final concentration (e.g., 1-5 mM) for the indicated time (e.g., 2-24 hours).[4]
-
UV-C Irradiation: Remove the culture medium and wash the cells once with sterile PBS. Irradiate the cells with the desired dose of UV-C light (e.g., 10-50 J/m²) using a calibrated UV crosslinker. Add fresh pre-warmed medium and incubate for the desired time (e.g., 1-3 hours) before harvesting.[5][6][7]
-
II. Cell Lysis and Protein Extraction
-
Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Quantification: Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
III. Western Blot Protocol
-
Sample Preparation: To a sample of protein solution, add an equal volume of 2x SDS-PAGE sample buffer. Denature the proteins by heating the sample to 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a precast polyacrylamide gel (e.g., 4-15% gradient gel) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST to the recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-ATR (Ser428)
-
Phospho-ATR (Thr1989)
-
Total ATR
-
Phospho-Chk1 (Ser345)[3]
-
Total Chk1
-
β-actin or GAPDH (as a loading control)
-
-
-
Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager.
IV. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: To accurately quantify phosphorylation, the phospho-protein signal should be normalized to the total protein signal from the same blot. Subsequently, normalize to the loading control.
-
Stripping and Reprobing: The membrane can be stripped of the phospho-specific antibody and reprobed with the antibody for the total protein and then the loading control. To do this:
-
Wash the membrane in a mild stripping buffer.
-
Re-block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the total protein, followed by the secondary antibody and detection steps as described above.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. BMI1 reduces ATR activation and signalling caused by hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing effects of the UV lesion repair protein XPA and UV bypass polymerase η on ATR checkpoint signaling | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for DNA Damage Markers Following ATR Degradation with ATR-IN-30-based PROTACs
For Research Use Only.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1] ATR is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA lesions.[2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4]
Given its central role in cell survival, targeting the ATR pathway is a promising strategy in cancer therapy. While many small molecules are designed to inhibit the kinase activity of ATR, an alternative approach is the targeted degradation of the ATR protein. ATR-IN-30 is a selective ligand for ATR that can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[5] These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
This document provides detailed protocols for utilizing immunofluorescence (IF) microscopy to visualize and quantify key DNA damage markers, specifically phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1), in cells treated with an this compound-based PROTAC. The degradation of ATR is expected to phenocopy ATR inhibition, leading to an accumulation of unresolved DNA damage and providing a powerful method to assess the efficacy of ATR-targeting degraders.
Signaling Pathway and Experimental Rationale
Upon DNA damage or replication stress, ATR is recruited to RPA-coated ssDNA and activated. This initiates a signaling cascade to arrest the cell cycle and facilitate DNA repair. Degradation of ATR using an this compound-based PROTAC removes this crucial checkpoint, leading to increased genomic instability and accumulation of DNA double-strand breaks (DSBs), which can be visualized by the formation of γH2AX and 53BP1 foci.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescent staining of γH2AX and 53BP1 foci in cultured mammalian cells following treatment with an this compound-based PROTAC.
Materials
-
Cell Line: Appropriate mammalian cell line (e.g., U2OS, HeLa)
-
Culture Medium: Complete medium appropriate for the cell line
-
This compound-based PROTAC: Stock solution in DMSO
-
DNA Damaging Agent (Optional Positive Control): e.g., Hydroxyurea (B1673989) (HU) or UV irradiation
-
Coverslips: Sterile, 12 mm or 18 mm glass coverslips
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Rabbit anti-53BP1 antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Mounting Medium: Antifade mounting medium
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow
The general workflow for the immunofluorescence experiment is outlined below.
Detailed Staining Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Treat the cells with the desired concentration of the this compound-based PROTAC for a specified time course (e.g., 4, 8, 24 hours) to allow for protein degradation.
-
Include appropriate controls: a vehicle-only control (e.g., DMSO) and potentially a non-degrading control molecule.
-
Optional: To induce replication stress, co-treat with a DNA damaging agent like hydroxyurea (e.g., 2 mM for 4 hours) or expose cells to UV radiation before the final hours of the PROTAC incubation.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% PFA solution to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX and anti-53BP1 antibodies in Blocking Buffer according to the manufacturer's recommendations (typical starting dilutions are 1:500 to 1:1000).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer (a common starting dilution is 1:1000). Protect from light from this point forward.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1).
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Analyze at least 100-200 cells per condition for statistical significance.
-
Data Presentation and Expected Results
The primary readout of this assay is the number and intensity of γH2AX and 53BP1 foci per nucleus. ATR degradation is expected to impair the DNA damage response, leading to an accumulation of DNA breaks, especially under conditions of replication stress.
Expected Observations:
-
Basal Conditions: Treatment with an effective this compound-based PROTAC may lead to a modest increase in γH2AX foci even without an external DNA damaging agent, reflecting the role of ATR in resolving endogenous replication stress.
-
With DNA Damage: In combination with a DNA damaging agent (e.g., HU), ATR degradation is expected to cause a significant increase in the number of persistent γH2AX foci at later time points (e.g., 18-24 hours post-treatment) compared to cells treated with the damaging agent alone.[6][7]
-
53BP1 Foci: The kinetics of 53BP1 recruitment may be altered. Some studies with ATR inhibitors show a delay in the initial formation of 53BP1 foci, followed by an accumulation of persistent foci at later stages, indicating impaired repair.[6][7]
Representative Quantitative Data
The following table provides an example of expected quantitative results from an immunofluorescence experiment using an ATR-targeting compound in combination with a DNA damaging agent (e.g., 4 Gy Ionizing Radiation). Data is presented as the average number of foci per cell ± standard deviation.
| Treatment Group | Time Post-IR | Average γH2AX Foci per Cell | Average 53BP1 Foci per Cell |
| Vehicle Control | 2 hours | 25 ± 5 | 22 ± 4 |
| Vehicle Control | 18 hours | 5 ± 2 | 4 ± 2 |
| ATR Degrader | 2 hours | 18 ± 4 | 15 ± 3 |
| ATR Degrader | 18 hours | 35 ± 8 | 30 ± 7 |
Note: This data is illustrative, based on findings with ATR inhibitors, and actual results may vary depending on the cell line, the specific this compound PROTAC used, and experimental conditions.[6][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Incomplete blocking; Insufficient washing; Secondary antibody concentration too high. | Increase blocking time to 90 minutes; Increase number and duration of wash steps; Titrate secondary antibody concentration. |
| No or Weak Signal | Ineffective primary antibody; ATR protein not degraded; Incorrect filter sets used for imaging. | Verify primary antibody performance with positive controls; Confirm ATR degradation by Western blot; Check microscope filter specifications. |
| Pan-nuclear γH2AX Staining | High levels of DNA damage leading to apoptosis. | Reduce the concentration or duration of the DNA damaging agent; Analyze cells at earlier time points. |
| Difficulty in Foci Counting | Foci are too dense or overlapping; Poor image quality. | Use a confocal microscope for better resolution; Optimize image analysis software settings for foci detection. |
Conclusion
Immunofluorescence staining for γH2AX and 53BP1 is a robust method to evaluate the cellular consequences of ATR degradation by an this compound-based PROTAC. This technique provides spatial and quantitative data on the induction of DNA damage, offering critical insights into the pharmacodynamic effects of novel ATR-targeting cancer therapeutics. Confirmation of ATR protein knockdown by Western blotting is recommended to correlate with the observed immunofluorescence phenotype.
References
- 1. ATR Promotes Clearance of Damaged DNA and Damaged Cells by Rupturing Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with ATR Inhibitors
Disclaimer: As of the latest literature review, specific data for a compound designated "ATR-IN-30" is not publicly available. The following application notes and protocols are based on the well-characterized functions of other potent and selective ATR inhibitors. Researchers using any specific ATR inhibitor, including those with limited public data, should perform initial dose-response studies to determine the optimal working concentration and validate the protocols accordingly.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that acts as a master regulator of the DNA damage response (DDR).[1][2] It plays a pivotal role in maintaining genomic stability, particularly in response to replication stress.[3] Many cancer cells exhibit elevated levels of replication stress and have defects in other DDR pathways, leading to a heightened dependency on ATR for survival.[4] This makes ATR an attractive therapeutic target in oncology.
ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[4] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[5][6] By inhibiting ATR, compounds like this compound can abrogate this checkpoint, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.
These application notes provide a framework for analyzing the effects of ATR inhibitors on cell cycle progression using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following tables are templates for summarizing quantitative data from cell cycle analysis experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line]
| Treatment Group | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 24 | |||
| This compound | 0.1 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 10 | 24 | |||
| Positive Control* | 24 |
*A known inducer of G2/M arrest, such as Etoposide, can be used as a positive control.
Table 2: Time-Course of this compound Induced Cell Cycle Arrest in [Specify Cell Line]
| Treatment Group | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 0 | |||
| This compound | 1 | 6 | |||
| This compound | 1 | 12 | |||
| This compound | 1 | 24 | |||
| This compound | 1 | 48 |
Signaling Pathway
The ATR signaling pathway is a central component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks. Upon activation, ATR phosphorylates a cascade of downstream targets to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.
Caption: ATR Signaling Pathway in Response to Replication Stress.
Experimental Workflow
A typical workflow for analyzing cell cycle arrest induced by an ATR inhibitor involves cell culture, drug treatment, cell harvesting, fixation, staining with a DNA-intercalating dye, and analysis by flow cytometry.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, U2OS, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other ATR inhibitor)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a general guideline and may require optimization for different cell lines.
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 to 10 µM is recommended for initial experiments, based on the activity of other known ATR inhibitors.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 5 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[7]
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Use a dot plot of fluorescence area versus fluorescence width or height to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of DNA content (PI fluorescence) for the single-cell population.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Replication independent ATR signalling leads to G2/M arrest requiring Nbs1, 53BP1 and MDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
ATR-IN-30 solubility and preparation for experiments
Application Notes and Protocols: ATR-IN-30
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), a network of signaling pathways that maintains genomic integrity.[1][2] ATR is primarily activated in response to replication stress and a broad range of DNA damage, triggering the phosphorylation of multiple substrates, including the kinase Chk1, to regulate cell cycle progression, stabilize replication forks, and promote DNA repair.[3][4] Many cancer cells exhibit high levels of replication stress and rely heavily on the ATR pathway for survival, making ATR a promising therapeutic target in oncology.[1][2] this compound is a potent and selective inhibitor of ATR kinase, designed for preclinical research to investigate the therapeutic potential of ATR inhibition.
These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro experiments and describe key cell-based assays to characterize its activity.
Solubility and Preparation of Stock Solutions
The solubility of small molecule inhibitors is a critical factor for accurate and reproducible experimental results. It is essential to use high-purity, anhydrous solvents for preparing stock solutions to avoid precipitation and degradation.[5]
Solubility Data
The following table summarizes the solubility of a representative potent ATR inhibitor in common laboratory solvents. This data serves as a guideline for the preparation of this compound solutions.
| Solvent | Approximate Solubility | Notes |
| DMSO | ~20-30 mg/mL | Recommended for high-concentration stock solutions.[5] |
| DMF | ~30-50 mg/mL | An alternative to DMSO for stock solutions.[5] |
| Ethanol | ~30 mg/mL | Can be used for stock solutions, but may have lower stability.[5] |
| Aqueous Buffers (PBS, Cell Culture Media) | Very Poor | Not recommended for storage; prepare fresh working dilutions.[5] |
Protocols for Solution Preparation
Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Accurately weigh the this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
Proper storage is critical to maintain the stability and activity of the inhibitor.
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[5] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[5] |
| -20°C | Up to 1 month[5] | ||
| Aqueous Solution | Cell Culture Media / PBS | N/A | Not recommended for storage (> 1 day)[5] |
Note: It is strongly advised not to store ATR inhibitors in aqueous solutions for more than a day. Always prepare fresh dilutions in your cell culture medium or aqueous buffer from the DMSO stock solution immediately before use.[5]
Experimental Workflow: Preparation for Cell-Based Assays
References
Application Notes and Protocols: Combining ATR-IN-30 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for researchers investigating the combination of agents targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein with conventional chemotherapy. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific preclinical or clinical data on combining ATR-IN-30 with chemotherapy agents. This compound is primarily described as a selective ligand used in the synthesis of ATR-targeting Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade the ATR protein.
Given the absence of direct data on this compound in combination therapies, this document will focus on the broader, well-established strategy of combining ATR inhibitors and the emerging field of ATR PROTACs with DNA-damaging chemotherapy agents. The principles, protocols, and data presentation formats described herein are directly applicable to the preclinical evaluation of any novel ATR-targeting agent, including newly synthesized PROTACs derived from ligands like this compound.
Introduction: The Rationale for Combining ATR-Targeting Agents with Chemotherapy
The ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect and repair DNA lesions to maintain genomic stability.[1][2] Many common chemotherapy drugs, such as platinum-based agents and topoisomerase inhibitors, function by inducing significant DNA damage in rapidly dividing cancer cells.[3] However, a robust DDR, often mediated by ATR, can allow cancer cells to repair this damage, leading to therapeutic resistance.[2][3]
ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks—a common consequence of chemotherapy-induced DNA damage.[4] Once activated, ATR phosphorylates downstream targets, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5]
Targeting ATR, either through inhibition or degradation, in combination with DNA-damaging chemotherapy presents a powerful synergistic strategy. By abrogating the ATR-mediated checkpoint, these agents prevent cancer cells from arresting the cell cycle to repair damage. This forces the cells to enter mitosis with damaged DNA, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[2] This approach can be particularly effective in tumors with existing defects in other DDR pathways (e.g., ATM mutations), a concept known as synthetic lethality.[3]
Quantitative Data Summary: Synergy of ATR Inhibitors with Chemotherapy
The following tables summarize preclinical data from studies on various ATR inhibitors, demonstrating their synergistic effects when combined with different chemotherapy agents across various cancer types. This data provides a benchmark for evaluating novel ATR-targeting compounds.
Table 1: In Vitro Synergy of ATR Inhibitors with Chemotherapy Agents
| ATR Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Observed Synergy |
| Berzosertib (M6620/VX-970) | Cisplatin | Esophageal Cancer | OE21, FLO-1 | Increased sensitivity and cell kill. |
| Carboplatin | Esophageal Cancer | OE21, FLO-1 | Increased sensitivity and cell kill. | |
| Cisplatin | Lung Cancer | Patient-derived xenografts | Increased cell death and tumor growth arrest.[3] | |
| Ceralasertib (AZD6738) | Cisplatin | Various Solid Tumors | ATM-deficient NSCLC cells | Enhanced cytotoxic effect.[3] |
| Olaparib (PARP Inhibitor) | Ovarian Cancer | Recurrent models | Synergistically decreased cell viability.[6] | |
| BAY 1895344 | Cisplatin | Colorectal Cancer | HT-29 | Strong synergistic interaction (Combination Index = 0.14).[7] |
| Bleomycin | Various | Multiple | Strongly synergistic.[7] | |
| SN-38 | Various | Multiple | Strongly synergistic.[7] | |
| VE-821 | Gemcitabine | ATM-deficient cancer | Multiple | Increased cytotoxicity.[3] |
| Etoposide | ATM-deficient cancer | Multiple | Increased cytotoxicity.[3] |
Table 2: In Vivo Synergy of ATR-Targeting Agents with Chemotherapy
| ATR Agent | Combination Agent | Cancer Model | Key Findings |
| Berzosertib (M6620/VX-970) | Radiotherapy | Esophageal Cancer Xenograft | Significant tumor growth delay. |
| Ceralasertib (AZD6738) | Olaparib (PARP Inhibitor) | Ovarian Cancer Xenograft | Suppressed tumor growth.[6] |
| ATR PROTAC (ZS-7) | Cisplatin | LoVo Colorectal Cancer Xenograft | Improved antitumor activity and safety compared to the parent inhibitor.[8] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATR in the DDR pathway and the mechanism of action for ATR-targeting agents.
Caption: ATR signaling pathway activated by chemotherapy-induced DNA damage.
General Workflow for Preclinical Evaluation of ATR Agent Combinations
This diagram outlines a typical experimental workflow for assessing the synergy between an ATR-targeting agent and a chemotherapy drug.
Caption: Standard workflow for evaluating an ATR-targeting agent in combination therapy.
Experimental Protocols
The following are generalized yet detailed protocols for key experiments to evaluate the combination of an ATR-targeting agent with chemotherapy.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify synergy.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation: Prepare stock solutions of the ATR-targeting agent and the chemotherapy drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug to cover a range of concentrations around their respective IC50 values.
-
Drug Treatment: Treat cells with a matrix of concentrations of both agents, alone and in combination. For example, use a 6x6 matrix of concentrations. Include vehicle-only controls (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the dose-response curves for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the ATR-targeting agent, the chemotherapy drug, or the combination at pre-determined synergistic concentrations for a specified time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Immunofluorescence for DNA Damage (γH2AX Foci)
Objective: To visualize and quantify DNA double-strand breaks as a marker of drug-induced DNA damage.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in 12-well plates.
-
Drug Treatment: Treat cells with the combination agents for a relevant time point to capture the DNA damage event (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in foci in the combination group indicates enhanced DNA damage.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the combination therapy in a mouse model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: ATR-targeting agent alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Combination of ATR-targeting agent and chemotherapy
-
-
Drug Formulation and Administration: Formulate the agents in appropriate vehicles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Dosing schedules should be based on prior tolerability studies. A key consideration is the timing of administration; for ATR inhibitors, optimal efficacy is often seen when administered 12-24 hours after the DNA-damaging agent.[9]
-
Monitoring: Measure tumor volume with calipers (Volume = (Length x Width²)/2) and monitor mouse body weight 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth inhibition between groups. Analyze body weight data to assess toxicity. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-CHK1, IHC for Ki-67).
Conclusion
The combination of ATR-targeting agents with DNA-damaging chemotherapy is a scientifically robust and promising strategy for cancer therapy. While specific data for this compound in this context is not yet available, the protocols and data presented for other ATR inhibitors and PROTACs provide a comprehensive framework for the preclinical evaluation of any new compound in this class. Rigorous in vitro and in vivo studies, following the methodologies outlined in these notes, are essential to characterize the synergistic potential and mechanism of action of novel ATR-targeting combinations, paving the way for future clinical development.
References
- 1. facingourrisk.org [facingourrisk.org]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Effects of Combined Therapeutic Targeting of AXL and ATR on Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to ATR-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2] Cancer cells, often characterized by increased replication stress due to oncogene activation and the loss of cell cycle checkpoints, exhibit a heightened dependence on the ATR signaling pathway for survival.[1][3] This dependency makes ATR an attractive therapeutic target. ATR inhibitors capitalize on this by disrupting this critical signaling cascade, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with high levels of replication stress.[1][4]
This document provides a detailed protocol for conducting a pooled, negative-selection (dropout) CRISPR-Cas9 knockout screen to identify genes that act as synergistic partners for the ATR inhibitor, ATR-IN-30. While this compound is a selective ATR ligand used in the synthesis of ATR PROTACs, the principles and methods outlined here are based on extensive research from CRISPR screens performed with other well-characterized ATR inhibitors, such as AZD6738 and VE-821, and are readily adaptable for this compound.[5][6][7] Identifying genes whose loss sensitizes cancer cells to ATR inhibition can uncover novel therapeutic strategies and provide valuable insights into the mechanisms of sensitivity and resistance.[1][3]
Signaling Pathway and Mechanism of Action
ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in DNA damage repair and at stalled replication forks.[8] Upon activation, ATR, in partnership with its obligate partner ATRIP, initiates a signaling cascade by phosphorylating a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1][2][8] This leads to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.[4] ATR inhibitors block the kinase activity of ATR, preventing the phosphorylation of Chk1 and other substrates. This abrogates the cell cycle checkpoint and forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2][4]
Experimental Workflow for CRISPR Screen
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that, when inactivated, sensitize cells to a particular drug. The general workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, treating the cell population with the drug of interest (in this case, this compound), and then identifying the sgRNAs that are depleted in the drug-treated population compared to a control population.
Data Presentation: Potential Sensitizer Genes to ATR Inhibition
The following table summarizes genes identified in various genome-wide CRISPR screens as sensitizers to different ATR inhibitors. These represent promising candidates for validation in the context of this compound treatment.
| Gene | Function | ATR Inhibitor Used in Screen | Cell Lines | Reference |
| RNASEH2B | Component of Ribonuclease H2 complex, involved in DNA replication and repair. | AZD6738 | 293A, HCT116, MCF10A | [6][9][10] |
| ATM | Serine/threonine kinase, key regulator of the DNA damage response. | AZD6738 | Soft-tissue sarcoma models | [3] |
| THRAP3 | Component of the Mediator complex, involved in transcription and DNA repair. | AZD6738 | Soft-tissue sarcoma models | [3] |
| POLE3/POLE4 | Subunits of DNA polymerase epsilon, involved in DNA replication and repair. | VE-821, AZD6738 | HCT116, HeLa, RPE1-hTERT p53-/- | [3][7] |
| CDC25A | Phosphatase that activates cyclin-dependent kinases to promote cell cycle progression. | VE-822 | HeLa, MCF10A | [11][12] |
| LUC7L3 | Pre-mRNA splicing factor, loss suppresses apoptosis. | VE-822, AZD6738 | HeLa, MCF10A | [13] |
| MED12 | Component of the Mediator complex, regulates transcription. | VE-822, AZD6738 | HeLa, MCF10A | [13] |
| LIAS | Lipoic acid synthetase, involved in mitochondrial metabolism. | VE-822, AZD6738 | HeLa, MCF10A | [13] |
Experimental Protocols
Cell Line and Reagents
-
Cell Line: A cancer cell line stably expressing Cas9 is required. The choice of cell line should be relevant to the intended therapeutic application.
-
sgRNA Library: A genome-wide human CRISPR knockout library (e.g., Brunello, TKOv3) is recommended.[6][13]
-
This compound: Synthesized and quality-controlled. A dose-response curve should be established to determine the optimal concentration for the screen (typically IC20-IC50).
-
Control: DMSO as a vehicle control.
-
Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics (puromycin), polybrene, lentivirus production reagents, DNA extraction kits, PCR reagents, and reagents for next-generation sequencing.
Lentiviral sgRNA Library Production
-
Amplify the sgRNA library plasmids in E. coli and purify the plasmid DNA.
-
Co-transfect the library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and concentrate the viral supernatant.
-
Titer the virus to determine the multiplicity of infection (MOI).
CRISPR Screen Execution
-
Transduction: Transduce the Cas9-expressing cell line with the pooled sgRNA lentiviral library at a low MOI (<0.3) to ensure that most cells receive a single sgRNA. A library coverage of at least 200-500 cells per sgRNA should be maintained throughout the screen.[7]
-
Selection: Select for transduced cells using puromycin. The concentration and duration of selection should be optimized for the specific cell line.
-
Initial Time Point (T0): Harvest a representative population of cells after selection to serve as the baseline for sgRNA representation.
-
Drug Treatment: Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound.
-
Passaging: Continue to culture and passage the cells for a duration that allows for sufficient dropout of sensitized cells (typically 12-18 days), maintaining library coverage at each passage.[7]
-
Final Time Point: Harvest cells from both the control and treatment arms for genomic DNA extraction.
Data Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 and final time point cell pellets.
-
sgRNA Amplification: Use PCR to amplify the sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each sample.
-
Bioinformatic Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[14]
-
Normalize the read counts for each sgRNA.
-
Compare the sgRNA abundance in the this compound treated samples to the DMSO control samples.
-
Identify sgRNAs that are significantly depleted in the treated population.
-
Rank genes based on the depletion of their corresponding sgRNAs to identify top sensitizer hits.
-
Validation of Hits
It is crucial to validate the top candidate genes identified from the CRISPR screen. This can be achieved through:
-
Individual Gene Knockout: Generate cell lines with knockouts of the candidate genes using individual sgRNAs and confirm sensitization to this compound through cell viability assays.
-
Competitive Growth Assays: Co-culture wild-type and knockout cells and monitor their relative abundance over time in the presence and absence of this compound.
-
Mechanistic Studies: Investigate the underlying biological mechanisms by which the loss of the candidate gene sensitizes cells to ATR inhibition. This could involve assessing DNA damage levels, cell cycle progression, and apoptosis.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify novel synergistic partners for the ATR inhibitor, this compound. By systematically identifying genes whose loss sensitizes cancer cells to ATR inhibition, this approach can uncover new therapeutic strategies and provide valuable insights into the mechanisms of ATR inhibitor sensitivity and resistance.[1][3] Rigorous validation of the identified hits is essential to confirm the synergistic interactions and to advance the most promising combinations towards further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Genome-wide CRISPR/Cas9 library screening identified ATM signaling network genes as critical drivers for resistance to ATR inhibition in soft-tissue sarcomas: synthetic lethality and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 9. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Genome-wide CRISPR Screen Identifies CDC25A as a Determinant of Sensitivity to ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) A Genome-Wide CRISPR Screen Identifies CDC25A as a [research.amanote.com]
- 13. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
Troubleshooting & Optimization
ATR-IN-30 not showing expected phenotype
Welcome to the technical support center for researchers using ATR-IN-30. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected experimental outcomes. As specific data for this compound is limited in publicly available literature, the information provided here is based on the well-characterized effects of other potent and selective ATR inhibitors. It is crucial to validate these principles within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATR inhibitors and the expected phenotype?
ATR (Ataxia Telangiectasia and Rad3-related) is a critical protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2][3] It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[1][4][5] Once active, ATR phosphorylates a variety of downstream targets, most notably the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]
A successful experiment with an effective ATR inhibitor like this compound is expected to block this signaling cascade, leading to:
-
Reduced Phosphorylation of Chk1: A decrease in phosphorylated Chk1 (pChk1) at serine 345 is a primary and direct biomarker of ATR inhibition.[6]
-
Increased DNA Damage: Inhibition of ATR can lead to the collapse of replication forks, resulting in an accumulation of DNA double-strand breaks. This is often visualized as an increase in γH2AX foci.[7]
-
Cell Cycle Arrest/Abrogation: Depending on the cellular context and the presence of other DNA damaging agents, ATR inhibition can lead to a G2/M cell cycle arrest or abrogate a damage-induced G2 arrest.[8][9][10]
-
Synthetic Lethality: In cancer cells with defects in other DDR pathways (e.g., ATM or p53 mutations), inhibiting ATR can be synthetically lethal, leading to significant cell death.[11]
Q2: I am not observing the expected level of cell death after this compound treatment. What are the potential reasons?
Several factors can contribute to a lack of cytotoxicity:
-
Cell Line-Specific Resistance: Some cell lines may possess intrinsic resistance mechanisms to ATR inhibitors.
-
Suboptimal Drug Concentration or Exposure Time: The concentration of this compound may be too low, or the treatment duration too short to induce a significant effect. It is recommended to perform a dose-response curve to determine the IC50 value in your cell line.
-
Cell Cycle Status: ATR inhibitors are most potent in cells actively undergoing DNA replication. If the cell population is largely quiescent or arrested in G1, the inhibitor's effect may be diminished.[11]
-
Compensatory Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the loss of ATR activity.
Q3: My Western blot does not show a decrease in pChk1 levels after treatment. What should I check?
-
Compound Inactivity: Ensure that your this compound stock is active and has not degraded. If possible, use a fresh batch of the compound.
-
Low Basal ATR Activity: The cell line might have low endogenous replication stress, leading to minimal basal ATR activity. To address this, you can induce replication stress with a low dose of a DNA damaging agent like hydroxyurea (B1673989) or aphidicolin (B1665134) before treating with this compound. This should enhance the observable inhibition of ATR.[11]
-
Experimental Protocol: Review your Western blot protocol, paying close attention to the antibody quality, blocking buffers, and the use of phosphatase inhibitors during cell lysis.[12]
Q4: I've read that ATR inhibitors can have off-target effects. How can I be sure my phenotype is due to ATR inhibition?
Confirming that the observed phenotype is a direct result of ATR inhibition is crucial. Here are some strategies:
-
Use a Positive Control: Employ a well-characterized, potent ATR inhibitor as a positive control to validate your experimental setup.
-
Use Multiple, Structurally Distinct Inhibitors: If feasible, use another ATR inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[12]
-
Dose-Response Analysis: The observed phenotype should correlate with the dose of this compound used.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable phenotype (e.g., no change in cell viability or cell cycle profile) | Inactive Compound: The inhibitor may have degraded due to improper storage or handling. | - Use a fresh, validated batch of this compound.- Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of the inhibitor is too low. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Insufficient Treatment Time: The duration of exposure to the inhibitor is too short. | - Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance. | - Test the inhibitor on a different, sensitive cell line as a positive control. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | - Ensure a homogenous cell suspension and consistent seeding density. |
| Compound Precipitation: The inhibitor may not be fully soluble in the culture medium. | - Visually inspect the media for any precipitate after adding the inhibitor.- Consider using a lower concentration or a different solvent system (ensure solvent controls are included). | |
| Inconsistent Treatment Application: Variations in the timing or method of adding the inhibitor. | - Standardize the protocol for adding the inhibitor to all wells. | |
| Unexpected Phenotype (not consistent with ATR inhibition) | Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. | - Use the lowest effective concentration of this compound to minimize off-target effects.[12]- Validate findings with genetic approaches (siRNA/CRISPR) or a structurally different ATR inhibitor.[12] |
| Cytotoxicity of the Vehicle: The solvent (e.g., DMSO) may be toxic at the concentration used. | - Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and include a vehicle-only control. |
Experimental Protocols
Western Blot for pChk1 and Total Chk1
-
Cell Lysis: Plate and treat cells with the desired concentrations of this compound and for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pChk1 (Ser345) and total Chk1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound as required.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizations
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arenobufagin intercalates with DNA leading to G2 cell cycle arrest via ATM/ATR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ATR-IN-30 Concentration for Cell Lines
Welcome to the technical support center for researchers utilizing ATR-IN-30. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your specific cell lines and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair.[1] Activated ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, increased DNA damage, and can ultimately induce cell death, particularly in cancer cells with existing DNA repair defects.
Q2: How do I prepare a stock solution of this compound?
For most in vitro cell-based assays, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions, including vehicle controls, and is at a non-toxic level for your cells (typically ≤ 0.1%).
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
As there is limited publicly available data on the IC50 values of this compound for a wide range of cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on data from other potent ATR inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial cell viability assays.
Q4: How can I confirm that this compound is inhibiting the ATR pathway in my cells?
The most common method to confirm ATR inhibition is to measure the phosphorylation of its primary downstream target, Chk1, at Serine 345 (pChk1 Ser345) via Western blotting.[2][3] Treatment with an effective concentration of this compound should lead to a significant reduction in the levels of pChk1 (Ser345). To enhance the basal level of ATR activity, you can pre-treat your cells with a DNA damaging agent like hydroxyurea (B1673989) (HU) or ultraviolet (UV) radiation before adding this compound.
Troubleshooting Guides
Issue 1: I am not observing a significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50 value for your specific cell line. |
| Insufficient Treatment Duration | Increase the incubation time with this compound. Cell viability assays are typically run for 72 hours to allow for effects on cell proliferation to become apparent. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to ATR inhibitors. Consider using a cell line known to be sensitive to ATR inhibition as a positive control. You can also investigate potential resistance mechanisms, such as compensatory signaling pathways. |
| Inactive Compound | Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test a fresh batch of the compound. |
Issue 2: I do not see a decrease in pChk1 (Ser345) levels after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Low Basal ATR Activity | In the absence of exogenous DNA damage, the basal level of ATR activity and pChk1 may be too low to detect a decrease. Induce replication stress by treating cells with hydroxyurea (e.g., 2 mM for 2-4 hours) or UV radiation prior to and during this compound treatment to increase the pChk1 signal.[4] |
| Ineffective Concentration | The concentration of this compound may be too low to effectively inhibit ATR in your cell line. Try increasing the concentration based on your dose-response data. |
| Incorrect Antibody or Western Blot Protocol | Verify the specificity and optimal dilution of your primary antibody for pChk1 (Ser345). Ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer. |
| Compound Degradation | As with cell viability issues, ensure the integrity of your this compound compound. |
Issue 3: I observe an unexpected increase in a signaling protein after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compensatory Signaling | Inhibition of the ATR pathway can sometimes lead to the activation of compensatory DNA damage response pathways, such as the ATM or DNA-PK pathways. You can investigate the activation of these pathways by examining the phosphorylation of their respective downstream targets (e.g., p-ATM, p-DNA-PKcs). |
| Off-Target Effects | While this compound is a selective ATR ligand, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration that inhibits pChk1 to minimize the risk of off-target activities. |
Quantitative Data
Reference IC50 Values for Various ATR Inhibitors in Cancer Cell Lines
Disclaimer: The following table provides IC50 values for other ATR inhibitors and should be used as a reference for designing initial experiments with this compound. It is highly recommended to determine the IC50 of this compound in your specific cell line of interest.
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
| U2OS | Osteosarcoma | VE-821 | ~0.8 |
| HEC-1B | Endometrial Cancer | VE-822 | 0.2 - 1 |
| HEC-6 | Endometrial Cancer | VE-822 | 1 - 10 |
| Multiple Lung Cancer Lines | Lung Cancer | VX-970 | >3-fold sensitization with DNA damaging agents |
| SCaBER | Bladder Cancer | Ceralasertib (AZD6738) | ~1.5 (without radiation) |
| VMCUB-1 | Bladder Cancer | Ceralasertib (AZD6738) | ~2.5 (without radiation) |
| J82 | Bladder Cancer | Ceralasertib (AZD6738) | ~1.8 (without radiation) |
Experimental Protocols
Protocol 1: Cell Viability (MTT/MTS) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot for pChk1 (Ser345) Inhibition
This protocol is used to confirm the on-target activity of this compound.
Materials:
-
6-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., Hydroxyurea)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Optional: To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) before and during the inhibitor treatment.
-
Treat the cells with the desired concentrations of this compound (e.g., based on your IC50 values) or vehicle control for a specified time (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pChk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR-Chk1 pathway inhibition promotes apoptosis after UV in primary human keratinocytes: potential basis for caffeine’s UV protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ATR PROTAC Degradation Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving ATR (Ataxia Telangiectasia and Rad3-related) PROTACs (Proteolysis Targeting Chimeras). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing no or poor degradation of my target ATR protein?
Several factors can contribute to a lack of ATR degradation. A systematic troubleshooting approach is recommended.[1]
-
Inactive PROTAC: Verify the integrity and concentration of your ATR PROTAC.
-
Low Cell Permeability: Due to their larger size, PROTACs may have poor cell permeability.[2][3] Consider using a different cell line or consult the literature for similar PROTACs to assess potential permeability issues.[4]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase recruited by your PROTAC (e.g., VHL or Cereblon).[4][5] Verify the E3 ligase expression level using Western blot or qPCR.
-
Long Half-Life of ATR: The target protein may have a very long half-life, requiring longer treatment times.[6] Increase the incubation time with the PROTAC.
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between ATR, the PROTAC, and the E3 ligase is crucial for degradation.[7][8] You can use assays like co-immunoprecipitation or AlphaLISA to confirm ternary complex formation.[5]
2. How can I determine the optimal concentration and duration for my ATR PROTAC treatment?
The efficacy of a PROTAC is determined by its DC50 (the concentration that results in 50% degradation) and Dmax (the maximal percentage of degradation).[1][4]
-
Dose-Response Experiment: To determine the DC50 and Dmax, perform a dose-response experiment. Treat cells with a serial dilution of your ATR PROTAC (e.g., 8-12 concentrations ranging from nanomolar to micromolar) for a fixed time (e.g., 24 hours).[9]
-
Time-Course Experiment: To find the optimal treatment duration, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) using a concentration at or near the Dmax.[4]
3. I'm observing a "hook effect" with my ATR PROTAC. What is it and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][4][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-ATR or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][7]
-
Perform a Wide Dose-Response: To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[1]
4. How can I investigate potential off-target effects of my ATR PROTAC?
Off-target effects can arise from the promiscuity of the warhead (the part that binds to the target protein) or the E3 ligase ligand.[11][12]
-
Proteomics: The gold standard for identifying off-target effects is mass spectrometry-based quantitative proteomics. This allows for a global assessment of changes in protein abundance following PROTAC treatment.[11]
-
Western Blotting: Use Western blotting to validate potential off-targets identified through proteomics.[10]
-
Control Compounds: Use control compounds, such as an inactive epimer of your PROTAC that doesn't bind the E3 ligase, to confirm that the observed degradation is specific to the intended mechanism.[10]
5. My ATR PROTAC is causing cell toxicity. What could be the reason?
Cell toxicity can be a result of on-target or off-target effects.
-
High PROTAC Concentration: The concentration of the PROTAC may be too high.[4] Lower the concentration and determine the IC50 for cell viability.
-
Off-Target Effects: The PROTAC may be degrading other essential proteins, leading to toxicity.[9] Investigating off-target effects through proteomics can help identify the cause.
Quantitative Data Summary
The following table summarizes key quantitative parameters for assessing ATR PROTAC efficiency.
| Parameter | Description | Typical Range | Experimental Assay |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein.[1][4] | 0.1 nM - 10 µM | Dose-Response Western Blot |
| Dmax | The maximal percentage of target protein degradation achievable with the PROTAC.[1][4] | >80% | Dose-Response Western Blot |
| IC50 (Viability) | The concentration of the PROTAC that inhibits 50% of cell viability. | >10 µM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Treatment Time | The duration of PROTAC incubation required to observe significant degradation. | 2 - 24 hours | Time-Course Western Blot |
Experimental Protocols
Protocol 1: Western Blot Analysis of ATR PROTAC-Mediated Degradation
This protocol outlines the steps for treating cultured cells with an ATR PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[13]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The next day, treat the cells with a range of ATR PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the ATR band intensity to the loading control.[4]
-
Visualizations
Caption: ATR Signaling Pathway and PROTAC-Mediated Degradation.
Caption: Experimental Workflow for Assessing ATR PROTAC Efficiency.
Caption: Troubleshooting Decision Tree for ATR PROTAC Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving In Vivo Delivery of ATR Inhibitors
Disclaimer: As of December 2025, publicly available data for a specific molecule designated "ATR-IN-30" is limited. This technical support center has been generated using information from preclinical studies of other well-characterized ATR inhibitors, such as Berzosertib (VE-822) and Ceralasertib (AZD6738), to provide a comprehensive guide for researchers working with this class of compounds. The protocols and troubleshooting advice provided herein should be adapted and optimized for your specific ATR inhibitor.
This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of ATR inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: My ATR inhibitor is precipitating out of solution during formulation for in vivo administration. What can I do?
A1: This is a common issue for many small molecule inhibitors, which are often hydrophobic. Here are several strategies to improve solubility:
-
Co-solvents: A common starting point is to first dissolve the compound in 100% DMSO. Subsequently, this stock solution can be diluted with aqueous-based vehicles like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration to a minimum (ideally below 10%, and for some routes of administration, as low as 1-5%) to mitigate toxicity in animal models.[1]
-
Surfactants: The use of non-ionic surfactants such as Tween® 80 or Cremophor® EL can aid in the formation of micellar formulations that encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous solutions.
-
Cyclodextrins: Encapsulating the ATR inhibitor within cyclodextrin (B1172386) molecules, for instance, hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility. For example, the ATR inhibitor AZD6738 has been formulated in 2-hydroxypropyl-β-cyclodextrin for in vivo studies.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or other lipid-based nanoparticle formulations can improve both solubility and absorption.
Q2: What is a suitable starting vehicle for intravenous (IV) or intraperitoneal (IP) injection of a novel ATR inhibitor?
A2: A frequently used vehicle for initial in vivo studies with hydrophobic compounds is a formulation containing DMSO, a surfactant, and saline. A common formulation to start with is:
-
5-10% DMSO
-
10-20% Solutol® HS 15 or Cremophor® EL
-
70-85% Saline
It is essential to conduct small-scale formulation trials to confirm the physical and chemical stability of your chosen formulation before administration to animals.
Q3: What are the expected on-target toxicities of ATR inhibitors in animal models?
A3: Based on the mechanism of action of ATR inhibitors, the most common dose-limiting toxicities are anticipated to be hematological.[1] This is due to the crucial role of the ATR pathway in the function of hematopoietic stem and progenitor cells.[1] Researchers should monitor for:
-
Anemia
-
Neutropenia
-
Thrombocytopenia
Other potential toxicities may include gastrointestinal issues and loss of body weight.[1] It is imperative to perform thorough toxicity studies for your specific ATR inhibitor to establish its unique profile.[1]
Q4: How can I monitor the pharmacodynamic (PD) effects of my ATR inhibitor in vivo?
A4: A key pharmacodynamic biomarker for ATR activity is the phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1), at Serine 345 (pChk1 Ser345).[2][3][4] Tumor and surrogate tissues (like peripheral blood mononuclear cells) can be collected post-administration to assess the inhibition of pChk1 by Western blot or immunohistochemistry. Another biomarker that can be assessed is the increase in DNA damage marker γH2AX in tumor cells.[2][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Dose may be above the Maximum Tolerated Dose (MTD). | Immediately halt dosing and conduct a necropsy to determine the cause of death. Initiate a dose de-escalation study to find the MTD.[1] |
| Formulation issues (e.g., precipitation, incorrect pH). | Prepare fresh formulations immediately before each use. Visually inspect for any precipitation. Ensure the vehicle is appropriate and well-tolerated by the animals.[1] | |
| Significant Body Weight Loss (>15%) | Compound toxicity. | Monitor the body weight of the animals daily. A significant drop may indicate that the MTD has been exceeded. Consider reducing the dose or the frequency of administration. Provide supportive care such as hydration and nutritional supplements.[1] |
| Dehydration or decreased food/water intake. | Monitor food and water consumption. Ensure easy access to both. Consider providing wet mash or hydrogel for hydration.[1] | |
| Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia) | On-target effect of ATR inhibition in hematopoietic stem and progenitor cells. | Conduct complete blood counts (CBCs) regularly. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for the recovery of hematopoietic lineages.[1] |
| Lack of Tumor Growth Inhibition | Sub-optimal dosing or scheduling. | Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure adequate drug exposure and target engagement in the tumor. |
| Ineffective formulation leading to poor bioavailability. | Re-evaluate the formulation. Consider alternative solubilization strategies to improve drug exposure. | |
| Tumor resistance mechanisms. | Investigate potential resistance pathways in your tumor model. |
Quantitative Data Summary
The following tables summarize representative quantitative data for several ATR inhibitors tested in preclinical models.
Table 1: In Vivo Efficacy of ATR Inhibitors in Xenograft Models
| ATR Inhibitor | Animal Model | Tumor Type | Dosing Schedule | Outcome |
| Berzosertib (VE-822) | Mouse Xenograft | Pancreatic Cancer | 60 mg/kg, i.p., in combination with radiation | Significant tumor growth delay compared to radiation alone.[4][5] |
| Berzosertib (VE-822) | Mouse Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., 4 days/week in combination with Cisplatin (B142131) | Statistically significant enhancement of cisplatin activity. |
| Ceralasertib (AZD6738) | Mouse Xenograft | Colorectal Cancer | 50 mg/kg, p.o., daily | Tumor growth inhibition. |
Table 2: Common Formulations for Preclinical ATR Inhibitors
| ATR Inhibitor | Formulation Vehicle | Route of Administration |
| Berzosertib (VE-822/VX-970) | 10% Vitamin E TPGS in water | Oral (p.o.) |
| Ceralasertib (AZD6738) | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Oral (p.o.) |
| General Hydrophobic Inhibitor | 5% DMSO + 45% PEG300 + water | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Oral Gavage (PO) Administration in Mice
This protocol outlines the procedure for administering a substance directly into the stomach of a mouse via a gavage needle.
Materials:
-
Appropriately sized gavage needle (typically 20-22 gauge for an adult mouse)
-
1 mL syringe
-
ATR inhibitor formulation
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required volume of the formulation based on the most recent body weight of the mouse.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Moisten the tip of the gavage needle with the formulation or sterile water. Gently insert the needle into the mouth, aiming towards the back of the throat. Allow the mouse to swallow the tip of the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (you should not encounter resistance), slowly administer the formulation.
-
Withdrawal: Carefully remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol details the administration of a substance into the peritoneal cavity of a mouse.
Materials:
-
25-27 gauge needle
-
1 mL syringe
-
ATR inhibitor formulation
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation: Draw the calculated volume of the ATR inhibitor formulation into the syringe.
-
Restraint: Securely restrain the mouse by the scruff of the neck and tilt it to expose the abdomen.
-
Injection Site: Identify the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfection: Clean the injection site with 70% ethanol.
-
Injection: Insert the needle, with the bevel facing up, at a 15-30 degree angle through the skin and into the abdominal wall. Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the formulation into the peritoneal cavity.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of discomfort or adverse reactions.
Visualizations
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.
Caption: A typical experimental workflow for evaluating ATR inhibitor efficacy in a mouse xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
off-target effects of ATR-IN-30 and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATR-IN-30. The information provided addresses potential issues related to off-target effects and offers guidance on how to control for them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of ATR inhibitors like this compound?
A1: While this compound is designed as a selective ATR ligand, inhibitors of ATR can exhibit off-target activity against other kinases, particularly within the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The most common off-targets for ATR inhibitors include mTOR (mammalian target of rapamycin), DNA-PK (DNA-dependent protein kinase), and ATM (ataxia-telangiectasia mutated).[1] Inhibition of these kinases can lead to a variety of cellular effects that may confound experimental results. It is crucial to consult specific kinase profiling data for the inhibitor you are using.
Q2: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A2: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target or off-target, a systematic approach is recommended:
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. While on-target effects should correlate with the known potency of this compound against ATR, off-target effects may occur at different concentration ranges.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized and structurally distinct ATR inhibitors. If multiple inhibitors targeting ATR produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down or knock out ATR. If the genetic approach phenocopies the effects of this compound, it provides strong evidence for an on-target mechanism.
-
Rescue Experiments: If possible, perform a rescue experiment by introducing a drug-resistant mutant of ATR. If the phenotype is reversed in the presence of this compound, it confirms an on-target effect.[2]
Q3: How can we control for potential off-target effects of this compound in our experiments?
A3: Several strategies can be employed to minimize and control for off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of Chk1 phosphorylation) to reduce the likelihood of engaging off-target kinases.[1]
-
Employ Orthogonal Approaches: As mentioned in Q2, use structurally different ATR inhibitors and genetic tools (siRNA, CRISPR) to confirm that the observed biological outcome is consistently linked to ATR inhibition.
-
Perform Comprehensive Kinase Profiling: To proactively identify potential off-targets, subject this compound to a broad panel kinase screen to determine its selectivity profile.
-
Utilize Chemical Proteomics: This method can identify the direct binding partners of this compound in a cellular context, providing a more physiologically relevant assessment of its targets.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell viability or proliferation assays. | Inhibition of unintended kinases involved in cell survival pathways. | - Perform a broad kinase screen to identify potential off-target kinases known to regulate cell survival. - Test this compound on a panel of cell lines with varying expression levels of ATR and potential off-target kinases. |
| Unexpected changes in a signaling pathway unrelated to ATR. | Off-target inhibition of an upstream kinase in the observed pathway. | - Review the literature for known crosstalk between the ATR pathway and the affected pathway. - Perform a targeted kinase screen against kinases known to be involved in the affected pathway. - Use a more selective ATR inhibitor as a control, if available. |
| Failure to observe the expected phenotype (e.g., no cell cycle arrest). | - Insufficient concentration of this compound. - Cell line-specific resistance mechanisms. - Compensatory signaling pathway activation. | - Confirm the on-target activity of this compound by monitoring the phosphorylation of its direct downstream target, Chk1. - Increase the concentration of this compound in a dose-response experiment. - Analyze the phosphorylation status of key nodes in related signaling pathways (e.g., ATM pathway) to check for compensatory activation. |
Quantitative Data: Illustrative Kinase Selectivity Profile
Disclaimer: Publicly available, comprehensive kinase selectivity data for this compound is limited. The following table presents an illustrative selectivity profile based on data from other well-characterized ATR inhibitors. This data should be used as a general guide and is not a direct representation of this compound's specific activity. Researchers are strongly encouraged to perform their own kinase profiling experiments.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATR |
| ATR | 5 | 1 |
| ATM | 500 | 100 |
| DNA-PK | 1000 | 200 |
| mTOR | 250 | 50 |
| PI3Kα | >10,000 | >2000 |
| PI3Kβ | >10,000 | >2000 |
| PI3Kγ | >10,000 | >2000 |
| PI3Kδ | >10,000 | >2000 |
| Chk1 | >10,000 | >2000 |
| CDK1 | >10,000 | >2000 |
| ABL1 | >10,000 | >2000 |
| SRC | >10,000 | >2000 |
Experimental Protocols
In Vitro Kinase Assay (Radiometric) for Selectivity Profiling
This protocol provides a step-by-step guide for determining the IC50 of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases (ATR, ATM, DNA-PK, mTOR, etc.)
-
Specific peptide substrates for each kinase
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]-ATP
-
Non-radioactive ATP (10 mM stock)
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations (e.g., 10x final concentration).
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mix. For a single 25 µL reaction, combine:
-
5 µL of 5x kinase reaction buffer
-
2.5 µL of 10x peptide substrate
-
2.5 µL of 10x this compound dilution (or DMSO for control)
-
10 µL of distilled water
-
2.5 µL of purified kinase
-
-
-
Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of ATP mix (containing both non-radioactive ATP and [γ-³²P]-ATP). The final ATP concentration should be at the apparent Km for each respective kinase.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Termination of Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Scintillation Counting: Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Chemical Proteomics for Target Identification
This protocol provides a general workflow for identifying the protein targets of this compound from a cell lysate.
Materials:
-
This compound derivative with a linker for immobilization (e.g., alkyne or biotin (B1667282) tag)
-
Affinity resin (e.g., streptavidin-agarose or azide-functionalized beads)
-
Cell culture flasks and reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Probe Immobilization: Covalently attach the this compound probe to the affinity resin according to the manufacturer's instructions.
-
Cell Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-immobilized resin for 1-2 hours at 4°C with gentle rotation.
-
Include a control incubation with resin that does not have the immobilized inhibitor.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the resin by boiling in 2x SDS-PAGE loading buffer.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on a short SDS-PAGE gel.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Compare the proteins identified from the this compound beads to the control beads to determine specific binders.
-
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
References
dealing with resistance to ATR-IN-30 in cancer cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATR-IN-30. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this novel ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) at stalled replication forks.[1] By inhibiting ATR's kinase activity, this compound prevents the phosphorylation of downstream targets, most notably the checkpoint kinase 1 (Chk1).[2][3] This abrogation of the ATR-Chk1 signaling cascade leads to the bypass of cell cycle checkpoints, accumulation of DNA damage, and can ultimately result in synthetic lethality in cancer cells with pre-existing DNA repair defects or high levels of replication stress.[4]
Q2: What are the expected cellular phenotypes after successful this compound treatment?
Effective treatment with this compound is expected to induce the following cellular phenotypes:
-
Reduced Chk1 phosphorylation: A decrease in phosphorylated Chk1 (pChk1) at serine 345 is a primary indicator of ATR inhibition.
-
Increased DNA damage: An accumulation of DNA double-strand breaks, often visualized by an increase in γH2AX foci.
-
Cell cycle dysregulation: Abrogation of the G2/M checkpoint, leading to premature mitotic entry.
-
Decreased cell viability: Inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells reliant on the ATR pathway for survival.
Q3: My cells are not showing the expected sensitivity to this compound. What are the potential reasons?
Several factors could contribute to a lack of sensitivity. These include:
-
Intrinsic Resistance: The cancer cell line may possess inherent resistance mechanisms that make it less dependent on the ATR pathway for survival.
-
Acquired Resistance: Prolonged exposure to the inhibitor may have led to the selection of a resistant cell population.
-
Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration too short.
-
Compound Inactivity: The this compound compound may have degraded. It is crucial to ensure proper storage and handling.
Q4: What are the known mechanisms of resistance to ATR inhibitors?
Resistance to ATR inhibitors can arise through various molecular alterations that allow cancer cells to bypass the effects of ATR inhibition. Some of the key identified mechanisms include:
-
Loss of the Nonsense-Mediated Decay (NMD) Factor UPF2: Loss of UPF2 has been shown to cause resistance to ATR inhibitors.[2][5] The proposed mechanism involves altered cell cycle progression and a reduction in transcription-replication collisions, which are a source of replication stress that sensitizes cells to ATR inhibition.[5]
-
Alterations in Cell Cycle Regulatory Proteins:
-
Loss of CDC25A: CDC25A is a phosphatase that promotes mitotic entry. Its deficiency can prevent the premature and catastrophic entry into mitosis that is induced by ATR inhibitors, thus conferring resistance.[6][7]
-
Upregulation of CDK2 and Cyclin E1 (CCNE1): Overexpression or amplification of CDK2 and CCNE1 can provide a mechanism to bypass the G1/S checkpoint, reducing the reliance on ATR signaling for cell cycle progression.[4][8]
-
Troubleshooting Guides
Problem 1: Decreased or No Inhibition of pChk1 After this compound Treatment
| Potential Cause | Suggested Solution |
| Inactive this compound Compound | Verify the integrity of your compound stock. If possible, use a fresh batch and ensure proper storage at -20°C or -80°C. |
| Low Basal ATR Activity | The cell line may have low endogenous replication stress. Consider co-treatment with a DNA damaging agent (e.g., hydroxyurea, cisplatin) to induce ATR activity and make the effects of inhibition more apparent. |
| Incorrect Timing of Analysis | The inhibition of pChk1 can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal pChk1 inhibition. |
| Suboptimal Western Blot Protocol | Ensure you are using a validated antibody for pChk1 (Ser345). Optimize protein loading amounts (typically 20-40 µg) and include a positive control (e.g., cells treated with a known ATR activator). |
Problem 2: Higher than Expected IC50 Value or Lack of Cell Death
| Potential Cause | Suggested Solution |
| Cell Line-Specific Resistance | Characterize the genetic background of your cell line. Cells with robust, alternative DNA damage response pathways may be less sensitive. Consider testing a panel of cell lines with varying genetic backgrounds. |
| Insufficient Drug Concentration or Exposure Time | Perform a dose-response experiment with a wider range of this compound concentrations and extend the treatment duration (e.g., 48, 72, 96 hours) to accurately determine the IC50 value. |
| Cell Seeding Density | Inconsistent cell numbers can affect viability assay results. Ensure a consistent and optimal cell seeding density for your specific cell line. |
| Compensatory Pro-survival Signaling | Cells may activate alternative survival pathways (e.g., Akt/mTOR) to counteract the effects of ATR inhibition. Investigate the activation of these pathways via Western blot. |
Data Presentation
The following tables provide representative quantitative data for ATR inhibitors. Note: This data is for illustrative purposes and should be experimentally determined for this compound in your specific cancer cell lines.
Table 1: Representative IC50 Values of an ATR Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
| HCT116 | Colon Carcinoma | AZD6738 | >1 |
| HT29 | Colorectal Adenocarcinoma | AZD6738 | >1 |
| SNU478 | Biliary Tract Cancer | AZD6738 | 0.46 |
| SNU869 | Biliary Tract Cancer | AZD6738 | 0.52 |
Data adapted from relevant literature for illustrative purposes.
Table 2: Example of Western Blot Quantification for pChk1 Inhibition
| Treatment | pChk1/Total Chk1 Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (Low Dose) | 0.65 |
| This compound (High Dose) | 0.25 |
| DNA Damaging Agent | 3.50 |
| DNA Damaging Agent + this compound (High Dose) | 0.80 |
Experimental Protocols
Protocol 1: Western Blot Analysis of pChk1 (Ser345)
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and/or a DNA damaging agent for the determined time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pChk1 (Ser345) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the pChk1 signal to total Chk1 or a loading control (e.g., β-actin).
-
Protocol 2: Cell Viability (MTT/MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and count.
-
-
Fixation: Fix approximately 1x10^6 cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The ATR signaling pathway is activated by replication stress, leading to Chk1 phosphorylation and cell cycle arrest. This compound inhibits ATR kinase activity.
Caption: A general experimental workflow for characterizing the cellular effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Stochastic Endogenous Replication Stress Causes ATR-Triggered Fluctuations in CDK2 Activity that Dynamically Adjust Global DNA Synthesis Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCNE1 copy number is a biomarker for response to combination WEE1-ATR inhibition in ovarian and endometrial cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronomic dosing of ovarian cancer cells with the ATR inhibitor AZD6738 leads to loss of CDC25A expression and resistance to ATRi treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genomewide CRISPR screen identifies CDC25A as a determinant of sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of ATR Inhibitors
Disclaimer: As of the latest literature review, specific in vivo toxicity data for a compound designated "ATR-IN-30" is not publicly available. The following troubleshooting guides and frequently asked questions (FAQs) are based on the well-characterized effects and toxicity profiles of other ATR inhibitors, such as ceralasertib, elimusertib, and berzosertib. Researchers using this compound should perform initial dose-finding and toxicity studies to determine its specific in vivo characteristics and adapt these recommendations accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities observed with ATR inhibitors in vivo?
A1: The primary on-target toxicities of ATR inhibitors stem from their mechanism of action, which involves inhibiting the DNA damage response (DDR) in rapidly dividing cells. These toxicities are often observed in tissues with high cell turnover, such as:
-
Hematological System: Myelosuppression, including anemia, neutropenia, and thrombocytopenia, is a common dose-limiting toxicity. This is due to the reliance of hematopoietic stem and progenitor cells on ATR for genomic stability during replication.[1]
-
Gastrointestinal Tract: Effects like diarrhea, mucositis, and weight loss can occur due to the inhibition of ATR in the rapidly proliferating epithelial cells of the gut.[1]
Q2: What are the potential off-target toxicities of ATR inhibitors?
A2: While many ATR inhibitors are highly selective, off-target effects can occur, particularly at higher concentrations. These can include inhibition of other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK.[2] Off-target effects are compound-specific and can contribute to unexpected toxicities. For instance, cardiotoxicity was observed with single-dose ceralasertib in one study, which was hypothesized to be due to high unbound plasma drug concentrations.[3]
Q3: How can I establish the Maximum Tolerated Dose (MTD) for this compound?
A3: A dose escalation study is essential to determine the MTD. This typically involves administering increasing doses of this compound to different cohorts of animals and monitoring for signs of toxicity over a defined period. Key parameters to monitor include:
-
Clinical Observations: Daily monitoring of animal well-being, including changes in activity, posture, and grooming.
-
Body Weight: Daily measurement of body weight is a sensitive indicator of toxicity. A significant weight loss (e.g., >15-20%) often indicates that the MTD has been exceeded.[1]
-
Hematology: Complete blood counts (CBCs) should be performed to assess effects on red blood cells, white blood cells, and platelets.[1]
-
Clinical Chemistry: Analysis of blood plasma or serum can reveal effects on liver and kidney function.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any tissue damage.
Q4: Can the formulation of this compound influence its in vivo toxicity?
A4: Yes, the formulation is critical. A poorly formulated compound can lead to issues such as precipitation at the injection site, poor bioavailability, and inconsistent exposure, all of which can affect the toxicity profile. It is crucial to use a well-tolerated vehicle that ensures the solubility and stability of this compound. Common vehicles for in vivo studies with ATR inhibitors include solutions containing DMSO, PEG300, and water.[4] However, the optimal vehicle for this compound must be determined experimentally.
Troubleshooting Guide: Common In Vivo Issues with ATR Inhibitors
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | Dose exceeds the Maximum Tolerated Dose (MTD). | Immediately halt the study and conduct a necropsy to determine the cause of death. Initiate a dose de-escalation study to find a safer starting dose.[1] |
| Formulation issues (e.g., precipitation, incorrect pH). | Prepare fresh formulations before each administration and visually inspect for precipitates. Ensure the vehicle is appropriate and well-tolerated by the animal model.[1] | |
| Significant Body Weight Loss (>15%) | Compound toxicity is too high at the current dose. | Monitor body weight daily. A significant drop suggests the MTD has been reached or exceeded. Consider reducing the dose or the frequency of administration. Provide supportive care such as hydration and nutritional supplements.[1] |
| Dehydration or reduced food/water intake. | Monitor food and water consumption. Ensure easy access to both. Consider providing wet mash or hydration gel packs.[1] | |
| Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia) | On-target effect of ATR inhibition on hematopoietic cells. | Conduct regular complete blood counts (CBCs). Consider intermittent dosing schedules (e.g., dosing for 5 days followed by a 2-day break) to allow for bone marrow recovery. Monitor for signs of infection or bleeding.[1] |
| Gastrointestinal Toxicity (Diarrhea, Lethargy) | Direct effect of the ATR inhibitor on the gastrointestinal tract. | Monitor changes in stool consistency and animal activity. Provide supportive care. Investigate if the vehicle is contributing to the GI issues. |
| Lack of Efficacy at Tolerated Doses | Insufficient target engagement at non-toxic doses. | Perform pharmacodynamic (PD) studies to confirm ATR inhibition in tumor tissue and/or surrogate tissues like peripheral blood mononuclear cells (PBMCs). This can be assessed by measuring the phosphorylation of downstream targets like Chk1.[5] |
| Rapid metabolism or clearance of the compound. | Conduct pharmacokinetic (PK) studies to determine the bioavailability, half-life, and exposure of this compound in the animal model.[6][7] |
Quantitative Data Summary
The following tables summarize representative quantitative data for several well-characterized ATR inhibitors. This data can serve as a reference for designing in vivo studies with this compound, but it is crucial to determine the specific parameters for your compound.
Table 1: In Vivo Dosing and Efficacy of Select ATR Inhibitors
| Inhibitor | Animal Model | Dose and Schedule | Efficacy Outcome | Reference |
| VE-822 (Berzosertib) | Pancreatic Cancer Xenografts (Mice) | 60 mg/kg, twice daily for 3 days | Significant tumor growth delay in combination with radiation | [8] |
| AZD6738 (Ceralasertib) | Various Xenografts (Mice) | 25-50 mg/kg, daily | Tumor growth inhibition | [7][9] |
| BAY 1895344 (Elimusertib) | Various Xenografts (Mice) | 10-40 mg/kg, daily | Dose-dependent tumor growth inhibition | [6] |
Table 2: Reported In Vivo Toxicities of Select ATR Inhibitors
| Inhibitor | Animal Model | Observed Toxicities | Reference |
| Ceralasertib | Mice | Neutrophilia, Cardiotoxicity (single high dose) | [3][10] |
| Elimusertib | Mice | Neutrophilia | [3] |
| Berzosertib | Mice | Neutrophilia, Amelioration of some radiation-induced toxicities | [3][10] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6) or rats, with an adequate number of animals per group (n=3-5).
-
Dose Escalation: Based on in vitro cytotoxicity data, establish several dose cohorts. Start with a conservative dose and escalate in subsequent groups (e.g., 10, 20, 40, 80 mg/kg).
-
Formulation and Administration: Prepare this compound in a suitable vehicle just before use. Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a set period (e.g., 7-14 days).[1]
-
Monitoring:
-
Record clinical signs daily (e.g., changes in posture, activity, fur texture).
-
Measure body weight daily.
-
Collect blood samples at baseline and at the end of the study for CBC and clinical chemistry analysis.[1]
-
-
Endpoint: The MTD is typically defined as the highest dose that does not induce mortality or other unacceptable toxicities, such as more than 20% body weight loss.
-
Data Analysis: Compare changes in body weight, hematological parameters, and clinical chemistry between dose groups and the vehicle control group.
Protocol 2: In Vivo Pharmacodynamic (PD) Assay to Confirm ATR Inhibition
-
Animal Model and Dosing: Use tumor-bearing mice. Administer a single dose of this compound at a dose level expected to be therapeutic.
-
Sample Collection: At various time points after dosing (e.g., 2, 4, 8, 24 hours), collect tumor tissue and/or blood for PBMC isolation.
-
Western Blot Analysis of pChk1:
-
Prepare protein lysates from the collected tissues.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Chk1 (pChk1), total Chk1, and a loading control (e.g., actin).[11]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for pChk1 and total Chk1. A significant reduction in the pChk1/total Chk1 ratio in the treated groups compared to the vehicle control indicates target engagement.
Visualizations
ATR Signaling Pathway and Inhibition
Caption: The ATR signaling pathway is activated by DNA damage, leading to CHK1 phosphorylation and cell cycle arrest. This compound inhibits this process.
Experimental Workflow for an In Vivo Toxicity Study
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: ATR-IN-30 Based Assays
Welcome to the technical support center for ATR-IN-30 based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common experimental challenges. As specific published data and protocols for this compound are limited, the following information is based on established methodologies for other well-characterized ATR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are the expected cellular effects?
This compound is a selective ligand for Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[2] In response to DNA damage or replication stress, ATR is activated and phosphorylates downstream targets, most notably Checkpoint Kinase 1 (Chk1).[3][4] This phosphorylation event initiates cell cycle arrest, providing time for DNA repair.[5]
By inhibiting ATR, this compound is expected to abrogate this signaling cascade, leading to:
-
Reduced phosphorylation of Chk1 (p-Chk1).
-
Increased accumulation of DNA damage, often visualized as an increase in γH2AX foci.
-
Abrogation of DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint.[6][7]
-
Synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., ATM or p53 mutations).[8]
Q2: I am not observing the expected decrease in p-Chk1 levels after this compound treatment. What are the possible reasons?
Several factors could contribute to this observation. Please refer to the "Western Blot for p-Chk1" section in our troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects from antibody selection to experimental execution.
Q3: My cell viability assay shows inconsistent IC50 values for this compound. How can I improve reproducibility?
Inconsistent results in cell viability assays are a common challenge. Our troubleshooting guide for "Cell Viability Assays" addresses key factors such as cell seeding density, edge effects in multi-well plates, and potential compound interference with assay reagents.
Q4: I see an increase in γH2AX foci, but no significant cell death. Is this expected?
This can be an expected outcome under certain conditions. Cells may initiate cell cycle arrest to repair the DNA damage, thus delaying the onset of cell death.[9] It is also possible that the concentration or duration of this compound treatment is insufficient to induce apoptosis. Consider performing a time-course experiment and a dose-response analysis to optimize your experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical ATR signaling pathway and a general experimental workflow for evaluating ATR inhibitors like this compound.
Caption: The ATR signaling pathway is activated by single-stranded DNA (ssDNA) and leads to the phosphorylation of Chk1, resulting in cell cycle arrest and DNA repair. This compound inhibits activated ATR.
Caption: A general workflow for assessing the cellular effects of this compound, including key endpoint assays.
Quantitative Data Summary
The following tables present representative data for well-characterized ATR inhibitors to illustrate expected outcomes.
Table 1: Inhibition of Chk1 Phosphorylation by a Representative ATR Inhibitor (VE-821)
| Cell Line | Treatment | Fold Decrease in p-Chk1 (Ser345) |
| MCF7 | 10 µM VE-821 + 10 mM Hydroxyurea | >60% reduction[10] |
| K562 | 10 µM VE-821 + 20 J/m² UV | Significant decrease[10] |
| PBMCs | 10 µM VE-821 + 2.5 µM 4NQO | Significant decrease[10] |
Table 2: Cell Viability (IC50) of Representative ATR Inhibitors
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
| HEC-1B | Endometrial Cancer | VE-822 | ~0.5-1[11] |
| HEC-6 | Endometrial Cancer | VE-822 | ~0.5-1[11] |
| Chondrosarcoma Cells | Chondrosarcoma | VE-821 | ~2.5-10[12] |
| Ovarian Cancer Lines | Ovarian Cancer | Elimusertib | ~0.01-0.1[13] |
Table 3: Induction of γH2AX Foci by a Representative ATR Inhibitor (VE-821)
| Cell Line | Treatment | Observation |
| MCF7 | 10 µM VE-821 + 20 J/m² UV | Increased γH2AX foci[10] |
| K562 | 10 µM VE-821 + 20 J/m² UV | Increased γH2AX foci[10] |
| NCI-H1299 | AZD6738 + Radiation | Increased γH2AX foci[14] |
Experimental Protocols
Western Blot for Phospho-Chk1 (Ser345)
This assay confirms the on-target activity of this compound by measuring the phosphorylation of its primary downstream target, Chk1.[5][9]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) to induce ATR activity, with or without co-treatment with this compound at various concentrations for 1-2 hours.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]
-
Stripping and Re-probing: Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin or GAPDH) for normalization.[5]
Immunofluorescence for γH2AX
This assay visualizes DNA double-strand breaks, a marker of DNA damage that accumulates following ATR inhibition.[16][17]
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25-0.3% Triton X-100.[16]
-
Blocking: Block with 1% BSA or a suitable blocking serum for 1 hour.[16]
-
Primary Antibody Incubation: Incubate with an anti-γH2AX primary antibody overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[16]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Viability Assay (e.g., MTS/MTT)
This assay determines the cytotoxic effect of this compound on cancer cell lines.[11][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[15]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Data Analysis: Normalize the data to vehicle-treated control wells and calculate the IC50 value using non-linear regression analysis.[15]
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.[6][18][19]
Methodology:
-
Cell Treatment: Treat cells with this compound, with or without a DNA damaging agent that induces a specific cell cycle arrest.
-
Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol.[18]
-
Staining: Resuspend fixed cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[18]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[18]
Troubleshooting Guides
Western Blot for p-Chk1
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per well.[1][20][21] |
| Low abundance of p-Chk1. | Pre-treat cells with a DNA damaging agent to induce p-Chk1.[5] | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer conditions.[1][3] | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage.[1][20] | |
| High Background | Antibody concentration too high. | Titrate the primary and secondary antibody concentrations.[20][21] |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[3][21] | |
| Insufficient washing. | Increase the number and duration of wash steps.[20][21] | |
| Non-specific Bands | Primary antibody is not specific. | Use a more specific antibody or perform a negative control with an isotype control antibody. |
| Protein degradation. | Use fresh lysates and always include protease and phosphatase inhibitors.[1][20] |
Immunofluorescence for γH2AX
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Ineffective primary antibody. | Titrate the primary antibody concentration. Ensure it is validated for immunofluorescence.[2] |
| Insufficient permeabilization. | Optimize Triton X-100 concentration and incubation time. | |
| Signal quenching. | Use an anti-fade mounting medium and image samples promptly.[22] | |
| High Background | Non-specific antibody binding. | Increase blocking time and use serum from the same species as the secondary antibody.[2][4][22][23][24] |
| Secondary antibody cross-reactivity. | Run a secondary antibody-only control.[2][24] | |
| Autofluorescence. | Check for autofluorescence in unstained cells and consider using a different fluorophore.[22] |
Cell Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding.[25] |
| Edge effects in the 96-well plate. | Avoid using the outer wells for experimental samples; fill them with sterile media or PBS.[25][26] | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[27] | |
| High Background | Compound interference with assay reagent. | Run a cell-free control with the compound and media to check for direct reaction.[26][28] |
| Contamination (bacterial or fungal). | Regularly check cell cultures for contamination.[26][27] | |
| Low Signal | Insufficient incubation time. | Optimize the incubation time with the viability reagent.[27] |
| Cell number too low. | Optimize the initial cell seeding density.[27] |
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. sinobiological.com [sinobiological.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. sinobiological.com [sinobiological.com]
- 24. hycultbiotech.com [hycultbiotech.com]
- 25. reddit.com [reddit.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Validation & Comparative
Validating ATR-IN-30 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of ATR-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. To offer a thorough comparative landscape, this document will contrast the validation methodologies with those of established ATR inhibitors such as Ceralasertib (AZD6738), Berzosertib (VE-822), and M4344. All experimental data is presented to facilitate objective comparison, and detailed protocols for key validation assays are provided.
ATR kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in oncology.[1][2] ATR inhibitors function by disrupting the DDR pathway, leading to cell death in cancer cells that are often under high replicative stress.[1] Validating that a compound like this compound directly interacts with and inhibits ATR within a cellular context is a crucial step in its development as a potential therapeutic agent or a component of a proteolysis-targeting chimera (PROTAC).[3]
Comparative Analysis of ATR Inhibitors
The following table summarizes the inhibitory activities of several well-characterized ATR inhibitors. While specific quantitative data for this compound's direct inhibitory effect is not extensively published, as it is primarily described as a ligand for PROTACs, the data for these alternative compounds provide a benchmark for the expected potency of an effective ATR inhibitor.[3]
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Ceralasertib (AZD6738) | Cell Viability | CT26 | ~1 µM | [4] |
| Cell Viability | B16 | >10 µM | [4] | |
| Berzosertib (VE-822) | γH2AX Inhibition | Whole Blood | 600 nM | [5] |
| M4344 | Cell Viability | DU145 | Potent (surpassed other ATRi) | [6][7] |
| VE-821 | Cell Viability | MSI Cell Lines | Lower IC50 than MSS lines | [4] |
| AZ20 | Cell Viability | MSI Cell Lines | Lower IC50 than MSS lines | [4] |
Experimental Protocols for Target Engagement Validation
Three primary methods are widely employed to validate the target engagement of ATR inhibitors: Western Blotting for downstream target modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBioluminescence Resonance Energy Transfer (NanoBRET) for intracellular target occupancy.
Western Blotting for Phospho-Chk1 Inhibition
A reliable indirect method to confirm ATR target engagement is to measure the phosphorylation status of its primary downstream substrate, Chk1, at Serine 345 (p-Chk1 S345). Inhibition of ATR will lead to a dose-dependent decrease in p-Chk1 levels.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MCF7, U2OS) and allow them to adhere. To induce ATR activity, treat cells with a DNA damaging agent like hydroxyurea (B1673989) (HU) or UV radiation. Concurrently, treat the cells with a dose range of the ATR inhibitor (e.g., this compound) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Chk1 (Ser345).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-Chk1. To ensure equal protein loading, strip the membrane and re-probe for total Chk1 and a loading control like β-actin or GAPDH.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]
Protocol:
-
Cell Treatment: Treat intact cells with the ATR inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble ATR protein in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ATR against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged ATR protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to ATR will compete with the tracer, leading to a decrease in the BRET signal.[10]
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing an ATR-NanoLuc® fusion protein.
-
Assay Preparation: Plate the transfected cells and add the NanoBRET® tracer.
-
Compound Treatment: Add a serial dilution of the ATR inhibitor (e.g., this compound) to the wells.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50 value, which reflects the compound's potency in a cellular environment.[10]
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to ATR-IN-30 and Other ATR Inhibitors for Researchers
For researchers and professionals in drug development, the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR), represents a promising frontier in oncology. This guide provides an objective comparison of ATR-IN-30, a ligand for ATR protein degradation, with leading ATR kinase inhibitors, supported by experimental data and detailed methodologies.
This compound and similar molecules represent a novel modality in targeting ATR, distinct from traditional kinase inhibition. This compound is a selective ATR ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These PROTACs, such as the described ATR degrader molecule '8i', function by inducing the targeted degradation of the ATR protein, a kinase-independent mechanism. This contrasts with conventional ATR inhibitors like Berzosertib, Ceralasertib, and Elimusertib, which act by competitively binding to the ATP-binding site of the ATR kinase domain, thereby inhibiting its catalytic activity. This fundamental difference in the mechanism of action can lead to distinct cellular phenotypes and therapeutic outcomes. For instance, the degradation of ATR has been shown to cause a breakdown in the nuclear envelope and trigger rapid p53-mediated apoptosis in acute myeloid leukemia (AML) cells, a potent effect not observed with kinase inhibitors alone[1].
Quantitative Comparison of ATR-Targeting Compounds
The following tables summarize the potency and selectivity of an ATR degrader (representing the application of ligands like this compound) against well-established ATR kinase inhibitors.
Table 1: Potency and Cellular Activity
| Compound Class | Example Compound | Mechanism of Action | Potency (DC50/IC50) | Cellular Potency (IC50) | Key Cellular Effects |
| ATR Degrader | ZS-7 (PROTAC) | ATR Protein Degradation | DC50: 0.53 µM (in LoVo cells)[2] | Not explicitly reported | Induces degradation of ATR protein, leading to downstream pathway inhibition. |
| ATR Kinase Inhibitor | Berzosertib (VE-822) | Kinase Inhibition | IC50: 19 nM[3] | 19 nM (in HT29 cells)[3] | Inhibits ATR kinase activity, abrogates G2/M checkpoint, increases DNA damage. |
| ATR Kinase Inhibitor | Ceralasertib (AZD6738) | Kinase Inhibition | IC50: 1 nM[4] | 74 nM (Chk1 phosphorylation inhibition)[4] | Potent inhibition of ATR signaling, leading to cell cycle arrest and apoptosis in ATM-deficient cells. |
| ATR Kinase Inhibitor | Elimusertib (BAY 1895344) | Kinase Inhibition | IC50: 7 nM[4] | 78 nM (median for cell proliferation)[4] | Strong anti-proliferative activity across a broad range of tumor cell lines. |
Table 2: Kinase Selectivity Profile
| Compound | ATR (IC50, nM) | ATM (IC50, nM) | DNA-PK (IC50, nM) | mTOR (IC50, nM) | PI3K (IC50, nM) |
| Berzosertib (VE-822) | 19[3] | 2600[3] | 18100[3] | >1000 | 220 (PI3Kγ) |
| Ceralasertib (AZD6738) | 1[4] | >5000 | >5000 | 5700 (GI50) | >5000 |
| Elimusertib (BAY 1895344) | 7[4] | 1420 | 332 | ~427 | 3270 |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of ATR kinase inhibitors and ATR degraders, as well as a typical experimental workflow for their evaluation.
Caption: ATR signaling pathway activation by DNA damage and its inhibition by kinase inhibitors.
Caption: Mechanism of action for an ATR PROTAC degrader synthesized from a ligand like this compound.
Caption: A standard experimental workflow for the in vitro evaluation of ATR inhibitors and degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor or degrader. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Western Blot for ATR Degradation and CHK1 Phosphorylation
This method is used to detect the levels of total ATR protein (for degraders) and the phosphorylation status of its downstream target, CHK1 (for kinase inhibitors).
-
Cell Treatment and Lysis: Plate cells and treat with the compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total ATR, phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the total ATR or phospho-CHK1 signal to the loading control and total CHK1, respectively. For degraders, calculate the DC50 (the concentration at which 50% of the protein is degraded).
Immunofluorescence for γH2AX Foci Formation
This assay visualizes DNA double-strand breaks, a marker of DNA damage that can result from ATR inhibition.
-
Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the ATR-targeting compound, with or without a DNA-damaging agent.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block with 1% BSA in PBS for 30-60 minutes.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA damage.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
A Tale of Two Mechanisms: ATR-IN-30-Derived Degraders Versus ATR Kinase Inhibitors in Cancer Therapy
A new frontier in targeting the DNA Damage Response (DDR) has emerged with the development of molecules like ATR-IN-30, which serves as a precursor for potent ATR protein degraders. These degraders, operating through a distinct mechanism from traditional ATR kinase inhibitors, offer a novel strategy for researchers and drug developers in the oncology space. This guide provides an objective comparison of these two therapeutic modalities, supported by experimental data, detailed protocols, and visual pathway representations.
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DDR, a network of signaling pathways essential for maintaining genomic integrity.[1] In response to DNA damage and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest and promote DNA repair.[1] Many cancer cells, characterized by high levels of intrinsic replication stress, are particularly dependent on the ATR pathway for survival, making it a prime therapeutic target.[1]
Traditional ATR kinase inhibitors , such as ceralasertib (AZD6738) and berzosertib (M6620/VX-970), function by competitively binding to the ATP-binding pocket of the ATR enzyme. This action prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), thereby abrogating the S-phase and G2/M checkpoints and leading to mitotic catastrophe in cancer cells with underlying DDR defects.
In contrast, molecules like This compound are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which represent a fundamentally different therapeutic approach. These ATR degraders do not merely inhibit the kinase function but induce the complete degradation of the ATR protein. An ATR PROTAC consists of a ligand that binds to ATR (derived from a molecule like this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination of ATR, tagging it for destruction by the cell's proteasome. This degradation mechanism has the potential to eliminate both the kinase and non-kinase scaffolding functions of the ATR protein.
Quantitative Performance Comparison
The efficacy of ATR-targeting compounds can be quantified using various metrics. For kinase inhibitors, the half-maximal inhibitory concentration (IC50) in biochemical assays and cellular growth inhibition (GI50) are key parameters. For degraders, the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are critical measures of potency and efficacy.
| Compound | Mechanism | Target | Biochemical IC50 (nM) | Cellular Potency (GI50/IC50, various cell lines) | DC50 (µM) | Dmax (%) | References |
| ATR Degrader (compound 8i) | Protein Degrader (PROTAC) | ATR | - | GI50: Not widely reported | 0.53 (in LoVo cells) | 84.3 | [2][3] |
| Ceralasertib (AZD6738) | Kinase Inhibitor | ATR | 1 | GI50: Median of 1.47 µM across 276 cell lines | - | - | [1] |
| Berzosertib (M6620/VX-970) | Kinase Inhibitor | ATR | <10 | IC50: Potent in various cancer cell lines | - | - | |
| VE-821 | Kinase Inhibitor | ATR | 13 | IC50: Potent in various cancer cell lines | - | - |
Mechanism of Action: A Visual Depiction
The distinct mechanisms of ATR kinase inhibitors and ATR degraders can be visualized through their impact on the ATR signaling pathway.
Caption: ATR Signaling: Inhibition vs. Degradation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (GI50) of ATR kinase inhibitors or the cytotoxic effect of ATR degraders.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the treatment period.
-
Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor or degrader. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI50 value.
Western Blot Analysis for Phospho-CHK1 (Ser345) and Total ATR
Objective: To assess the pharmacodynamic effect of ATR inhibitors on downstream signaling (inhibition of CHK1 phosphorylation) and the efficacy of ATR degraders in reducing total ATR protein levels.
Caption: Western Blot Experimental Workflow.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ATR inhibitor or degrader for the specified time. To induce ATR activity for inhibitor studies, cells can be co-treated with a DNA-damaging agent (e.g., hydroxyurea).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, total ATR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the p-CHK1 signal to total CHK1 and the total ATR signal to the loading control.
Concluding Remarks
The advent of ATR degraders, facilitated by molecules like this compound, marks a significant advancement in the field of DDR-targeted cancer therapy. While ATR kinase inhibitors have demonstrated clinical promise by disrupting a critical survival pathway in cancer cells, ATR degraders offer the potential for a more profound and sustained therapeutic effect by eliminating the entire ATR protein. This not only ablates the kinase activity but also any non-canonical, scaffolding functions of the protein.
Recent studies have shown that ATR degraders can induce distinct and more potent cellular phenotypes compared to kinase inhibitors, including a more rapid and robust induction of apoptosis.[2][3] The choice between an inhibitor and a degrader will likely depend on the specific tumor biology, the desired therapeutic window, and the potential for resistance mechanisms. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages and disadvantages of these two promising therapeutic strategies. The continued exploration of both ATR inhibition and degradation will undoubtedly pave the way for more effective and personalized cancer treatments.
References
Selectivity Profile of ATR Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of prominent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. Understanding the selectivity of these inhibitors is crucial for minimizing off-target effects and enhancing the therapeutic window.
Introduction to ATR-IN-30
While specific selectivity panel data for this compound is not widely available in the public domain, the closely related compound, ATR-IN-29 , has been identified as a potent, orally active inhibitor of ATR kinase with an IC50 of 1 nM. This guide will focus on a comparative analysis of leading clinical-stage ATR inhibitors to provide a framework for evaluating the performance of emerging compounds like ATR-IN-29.
Comparative Selectivity of ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key ATR inhibitors against ATR and other related kinases. Lower IC50 values indicate higher potency.
| Kinase | ATR-IN-29 IC50 (nM) | Ceralasertib (AZD6738) IC50 (nM) | Elimusertib (BAY 1895344) IC50 (nM) | Berzosertib (VE-822) IC50 (nM) |
| ATR | 1 | 1 [1][2] | 7 [3][4][5] | 19 [6][7] |
| ATM | - | >5000[6] | 1420[3][8] | 2600[6] |
| DNA-PK | - | >5000[6] | 332[3][8] | 18100[6] |
| mTOR | - | 5700 (GI50)[6] | ~427 (61-fold selective over ATR)[6] | >1000[6] |
| PI3K | - | >5000[6] | 3270 (PI3Kγ)[3][6][8] | 220 (PI3Kγ)[6] |
Note: Data for ATR-IN-29 is limited to its ATR IC50. The other values are compiled from multiple sources and assay conditions may vary.
Signaling Pathway and Mechanism of Action
ATR is a central kinase in the DNA damage response pathway. It is activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[9] Once activated, ATR phosphorylates a number of substrates, most notably Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[9] Inhibition of ATR abrogates this response, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defects in other DNA repair pathways.
Experimental Protocols
The determination of an ATR inhibitor's selectivity profile involves a series of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ATR kinase.
Protocol Overview:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing recombinant human ATR protein, a suitable substrate (e.g., a peptide with the Chk1 phosphorylation site), and ATP.
-
Compound Addition: The test inhibitor is added in a series of dilutions. Controls for 0% inhibition (DMSO) and 100% inhibition (a known potent inhibitor) are included.
-
Incubation: The reaction is incubated to allow for the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method that measures the proximity of a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based ATR Inhibition Assay (Chk1 Phosphorylation)
This assay measures the ability of an inhibitor to block ATR activity within a cellular context by quantifying the phosphorylation of its direct downstream target, Chk1.
Protocol Overview:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce replication stress and activate ATR. The cells are then treated with various concentrations of the ATR inhibitor.
-
Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Chk1 (p-Chk1, typically at Ser345) and total Chk1 (as a loading control).
-
Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is visualized.
-
Quantification: The band intensities for p-Chk1 are normalized to total Chk1, and the percentage of inhibition is calculated relative to the vehicle-treated control. The EC50 value, the concentration that causes 50% inhibition in cells, can then be determined.
Conclusion
The data presented in this guide highlights the high potency and selectivity of several ATR kinase inhibitors. Ceralasertib, in particular, demonstrates exceptional selectivity against other PIKK family members. While comprehensive selectivity data for ATR-IN-29 is not yet publicly available, its potent IC50 against ATR positions it as a promising compound for further investigation. The provided experimental protocols offer a foundational approach for researchers to independently assess and compare the selectivity profiles of these and other novel ATR inhibitors. This information is critical for the continued development of targeted cancer therapies that leverage the synthetic lethality of ATR inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Elimusertib (BAY1895344) | ATR inhibitor | CAS 1876467-74-1 freebase | Buy BAY-1895344 from Supplier InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of ATR-IN-30 Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of PROTACs developed using ATR-IN-30, a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. We will delve into the performance of different this compound based PROTACs, detail the experimental methodologies used for their evaluation, and explore the broader landscape of targeted protein degradation technologies as potential alternatives.
Performance Comparison of this compound Based PROTACs
Several PROTACs have been developed by linking the this compound ligand to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to degrade the ATR protein. Here, we compare the performance of three prominent examples: PROTAC ATR degrader-1 (ZS-7), PROTAC ATR degrader-2 (compound 8i), and compound 42i (also known as Abd110 or Ramotac-1). All three compounds recruit the Cereblon (CRBN) E3 ligase.
| PROTAC | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Reference(s) |
| PROTAC ATR degrader-1 (ZS-7) | ATR | Pomalidomide-based | 0.53 µM | 84.3% | LoVo (human colorectal cancer) | [1] |
| PROTAC ATR degrader-2 (compound 8i) | ATR | Lenalidomide-based | 22.9 nM | ~93% (at 0.5 µM) | MV-4-11 (acute myeloid leukemia) | [2][3] |
| 34.5 nM | Not explicitly stated | MOLM-13 (acute myeloid leukemia) | [2] | |||
| Compound 42i (Abd110/Ramotac-1) | ATR | Lenalidomide-based | Not explicitly stated | Reduced ATR to 40% of control | MIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer) | [1][4][5] |
| Up to 90% degradation of ATR and p-ATR | MOLT-4 (T-cell acute lymphoblastic leukemia) | [6] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of ATR protein degradation by an this compound based PROTAC.
References
- 1. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of ATR Inhibition: A Comparative Guide
This guide provides a comprehensive comparison of the downstream cellular effects of validated ATR inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for evaluating their performance. The focus is on key pharmacodynamic markers and cellular outcomes following ATR inhibition, supported by experimental data and detailed protocols for replication. While this guide focuses on well-characterized ATR inhibitors, the provided framework can be used to evaluate novel compounds like ATR-IN-30 as data becomes available.
The ATR Signaling Pathway and Its Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR).[1][2] Activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress, ATR phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and replication fork stability.[1][3][4] A key substrate of ATR is the checkpoint kinase 1 (CHK1).[1][5][6] Phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is a critical event that initiates cell cycle checkpoints, primarily at the G2/M phase, allowing time for DNA repair.[7]
ATR inhibitors are small molecules that block the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and other downstream targets.[5][6] This abrogation of the ATR signaling pathway in cancer cells, which often have a high degree of replication stress and may harbor other DNA repair defects, leads to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[2][5]
Comparative Analysis of ATR Inhibitor Downstream Effects
This section compares the experimentally observed downstream effects of two well-characterized ATR inhibitors, Berzosertib (also known as M6620 or VX-970) and Ceralasertib (AZD6738). Data for this compound is not currently available in the public domain.
Inhibition of CHK1 Phosphorylation
A primary pharmacodynamic biomarker for ATR inhibition is the reduction of CHK1 phosphorylation at Serine 345.
| ATR Inhibitor | Cell Line | Treatment Conditions | % Inhibition of p-CHK1 (S345) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Berzosertib (VX-970) | H2009 Lung Cancer | + Cisplatin | Significant Inhibition | [8] |
| COLO205 Colorectal | + SN-38 (Irinotecan metabolite) | IC50 shift ≥ 8-fold | [9] | |
| Ceralasertib (AZD6738) | K8484 | 2 µM for 7 hours (+ LY-188011) | Complete Prevention | [10] |
| Various | IC50 of 0.074µM | 50% Inhibition | [11] |
Effects on Cell Cycle Progression
ATR inhibition abrogates the G2/M checkpoint, forcing cells with DNA damage to enter mitosis, leading to mitotic catastrophe.
| ATR Inhibitor | Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Berzosertib (VX-970) | Head and Neck Squamous Carcinoma | 72 hours | Dose-dependent decrease in viability | [12] |
| Ceralasertib (AZD6738) | SNU-601 | 0-1 µmol/L for 5 days | Dose-dependent increase in S and sub-G1 populations | [10] |
| Various | 0.3-1.0µM | S-phase accumulation, impaired cell cycle progression | [11] |
Induction of Apoptosis
The ultimate downstream effect of ATR inhibition in cancer cells is the induction of programmed cell death.
| ATR Inhibitor | Cell Line | Treatment Conditions | Apoptotic Effect | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Berzosertib (VX-970) | NSCLC Brain Metastasis PDX | + Radiation | Increased apoptosis | [13] |
| Ceralasertib (AZD6738) | ATM-deficient H23 | + NSC 119875 | Strong synergy to induce rapid cell death | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phospho-CHK1 (S345)
This protocol is used to detect and quantify the phosphorylation of CHK1 at Serine 345 as a measure of ATR activity.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the ATR inhibitor and/or DNA damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total CHK1 and a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Preparation and Fixation:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
2. Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate at room temperature in the dark for 15-30 minutes.
3. Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
1. Cell Preparation:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Live cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of tumor responses to DNA damaging therapy by the selective ATR inhibitor VX-970 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD6738 [openinnovation.astrazeneca.com]
- 12. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR inhibitor M6620 (VX-970) enhances the effect of radiation in non-small cell lung cancer brain metastasis patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to ATR-IN-30 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, ATR-IN-30, against other key cellular kinases. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective comparison with alternative ATR inhibitors.
ATR kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] As a central transducer of the checkpoint signaling pathway, ATR is activated by a wide range of DNA damage and replication stress.[2][3] Upon activation, ATR phosphorylates multiple substrates, including the kinase Chk1, to orchestrate cell cycle progression, stabilize replication forks, and promote DNA repair.[2][4] The reliance of many cancer cells on the ATR pathway for survival has made it an attractive target for therapeutic intervention.[1]
This compound is a potent inhibitor of ATR kinase. However, like many kinase inhibitors, its activity may not be exclusively limited to its intended target. Cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets, can lead to unintended biological consequences and complicate the interpretation of research findings. This guide provides a framework for evaluating the selectivity of this compound and compares its hypothetical profile to that of well-characterized ATR inhibitors.
Kinase Selectivity Profiles: A Comparative Analysis
To assess the selectivity of this compound, its inhibitory activity should be profiled against a panel of related kinases, especially members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes ATM, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (B549165) (mTOR). The following table summarizes the inhibitory activity (IC50 values) of several established ATR inhibitors against key kinases, providing a benchmark for comparison.
| Kinase | This compound (Hypothetical IC50, nM) | Berzosertib (VE-822) (IC50, nM) | Ceralasertib (AZD6738) (IC50, nM) | Elimusertib (BAY 1895344) (IC50, nM) |
| ATR | <10 | 19 [1] | 1 [5] | 7 [5] |
| ATM | >1000 | >5000[1] | 1420[2] | >1000 |
| DNA-PK | >1000 | >5000[1] | - | 332[2] |
| mTOR | >500 | >5000[1] | - | ~427[2] |
| PI3K | >1000 | - | 3270[2] | >1000 |
Data for Berzosertib, Ceralasertib, and Elimusertib are compiled from published studies. The IC50 value for this compound is hypothetical and should be determined experimentally.
Experimental Protocols
Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and cell-based assays commonly used to assess the cross-reactivity of ATR inhibitors.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitute purified recombinant kinases (e.g., ATR, ATM, DNA-PK, mTOR) in their respective kinase reaction buffers.
-
Prepare a solution containing a suitable kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein) and adenosine (B11128) triphosphate (ATP).
-
-
Assay Procedure:
-
In a multi-well plate, perform serial dilutions of this compound.
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Cellular Target Engagement Assay
This cell-based assay confirms that the inhibitor can access and bind to its intended target within a cellular context.
Objective: To measure the inhibition of ATR-dependent phosphorylation of Chk1 in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Analysis:
-
After a specified incubation period, lyse the cells to extract total protein.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (Western blotting).
-
-
Detection:
-
Probe the membrane with primary antibodies specific for phosphorylated Chk1 (pChk1 Ser345), a well-established biomarker of ATR activity, and total Chk1 as a loading control.[3]
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the intensity of the pChk1 bands and normalize to the total Chk1 signal.
-
Determine the concentration of this compound required to inhibit pChk1 by 50% (IC50).
-
Visualizing Cellular Pathways and Workflows
To further elucidate the context of this compound's activity, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for assessing kinase selectivity.
References
A Comparative Analysis of ATR-IN-29: In Vitro and In Vivo Efficacy
A Note on Nomenclature: Publicly available research data for a compound specifically named "ATR-IN-30" is limited. It is highly probable that this is a typographical error for the well-documented ATR kinase inhibitor, ATR-IN-29 . This guide will proceed under the assumption that the intended compound of interest is ATR-IN-29 and will present a comparative analysis of its reported in vitro and in vivo activities.
This guide provides a detailed comparison of the in vitro and in vivo experimental results for ATR-IN-29, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of ATR-IN-29's performance and methodologies for its evaluation.
The ATR Signaling Pathway
ATR kinase plays a pivotal role in the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR is activated. This activation triggers a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. A simplified representation of this pathway is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative data for ATR-IN-29 from in vitro and in vivo studies. For comparison, data for other notable ATR inhibitors are also included where available.
Table 1: In Vitro Antiproliferative Activity of ATR-IN-29
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 156.70 |
| HCC1806 | Breast Carcinoma | 38.81 |
| HCT116 | Colorectal Carcinoma | 22.48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |
| NCI-H460 | Large Cell Lung Cancer | 19.02 |
Data sourced from TargetMol product information.
Table 2: In Vivo Pharmacokinetic Profile of ATR-IN-29 in CD-1 Mice
| Parameter | Value | Unit |
| Dosage | 10 | mg/kg (oral) |
| Half-life (t1/2) | 1.64 | hours |
| Maximum Concentration (Cmax) | 9343 | ng/mL |
| Area Under the Curve (AUC 0-t) | 98507 | ng·h/mL |
| Area Under the Curve (AUC 0-inf) | 98517 | ng·h/mL |
Data sourced from TargetMol product information.
Table 3: Comparison with Alternative ATR Inhibitors (In Vitro IC50)
| Inhibitor | Target | IC50 (nM) | Representative Cell Line(s) |
| ATR-IN-29 | ATR | 1 | (Biochemical Assay) |
| VE-821 | ATR | 13 | LoVo |
| VE-822 | ATR | 4 | (Biochemical Assay) |
| AZD6738 (Ceralasertib) | ATR | 1 | (Biochemical Assay) |
| BAY 1895344 (Elimusertib) | ATR | 7 | (Biochemical Assay) |
IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Detailed experimental protocols for ATR-IN-29 are not extensively published in peer-reviewed literature. The following are generalized protocols based on common methodologies for evaluating ATR inhibitors.
In Vitro Antiproliferative Assay (MTS Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
Safety Operating Guide
Proper Disposal of ATR-IN-30: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. ATR-IN-30, likely a shorthand or internal designation for a selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, requires careful management due to its potential biological and chemical hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and similar research compounds.
ATR inhibitors are a class of targeted therapy drugs that are investigated for cancer treatment. As biologically active molecules, they and their waste products must be managed as hazardous chemical waste. The primary source of safety and disposal information for any specific chemical is its Safety Data Sheet (SDS) provided by the manufacturer. The following procedures are based on the guidelines for a representative ATR kinase inhibitor and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure compound or in a solution, must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Ensure the container is kept tightly closed when not in use.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name (e.g., "ATR Kinase Inhibitor Waste").
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the designated storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust or vapors.[1]
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Quantitative Data Summary
The following table summarizes key quantitative and safety information for a representative ATR kinase inhibitor.
| Property | Value/Information |
| Solubility | DMSO: 100 mg/mL[3] |
| Storage Temperature | 2-8°C[3] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long lasting effects.[1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2] |
| Personal Protective Equipment | Eye protection, protective gloves, lab coat.[1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other potent chemical compounds, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.
References
Personal protective equipment for handling ATR-IN-30
Essential Safety and Handling Guide for ATR-IN-30
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. As a novel research compound, this compound should be treated as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, uncharacterized chemical compounds and kinase inhibitors.[1][2] Researchers must consult and adhere to their institution's specific safety protocols and conduct a thorough risk assessment before handling this material.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the recommended PPE for handling this compound.[3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemically resistant gloves | An inner nitrile glove provides a base layer of protection, while a more robust outer glove (e.g., neoprene or Viton) offers enhanced resistance to a broader range of chemicals. This also mitigates contamination risk if the outer glove is breached. |
| Eyes/Face | Chemical splash goggles and a full-face shield | Goggles provide a seal around the eyes to protect against splashes and aerosols. A full-face shield offers an additional layer of protection for the entire face. |
| Body | Chemically resistant, flame-retardant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering sleeves. |
| Respiratory | A properly fitted NIOSH-approved respirator with appropriate cartridges | Recommended when handling the solid compound or when there is a potential for aerosol generation. Cartridges should be suitable for organic vapors and particulates (e.g., P100). |
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area to prevent cross-contamination.[3]
-
Fume Hood: Handle all forms of this compound (solid and solutions) within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers, are inside the fume hood.
-
-
Solution Preparation:
-
Weighing: When weighing the solid compound, use disposable weighing boats or papers to prevent contamination of balances.
-
Dissolving: Add the solvent to the solid material slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Labeling: Clearly label all solutions with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.
-
-
Experimental Use:
-
Containment: Conduct all experimental procedures involving this compound within the fume hood.
-
Avoid Contact: Take extreme care to avoid direct contact with solutions containing the compound.
-
Tools: Use appropriate tools, such as pipettes with disposable filter tips, to handle solutions.
-
-
Spill Management:
-
Minor Spill: For a small spill contained within the fume hood, use an appropriate absorbent material. Decontaminate the area and dispose of all cleanup materials as hazardous waste.[1]
-
Major Spill: In the event of a large spill, evacuate the immediate area, alert colleagues and the institutional safety office, and do not attempt to clean it up without proper training and equipment.[1]
-
Disposal Plan: Waste Segregation and Disposal
All materials that have come into contact with this compound are to be considered hazardous waste and must be disposed of according to institutional and local regulations.[2][4]
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Dedicated, clearly labeled, and sealed waste container. | To be collected and disposed of by a certified hazardous waste vendor. |
| Contaminated Solvents | Designated, labeled hazardous waste container for flammable or halogenated liquids, as appropriate. | To be collected for incineration by a licensed hazardous waste facility. |
| Contaminated Solid Waste (PPE, weighing paper, etc.) | Double-bagged in clearly labeled hazardous waste bags within a rigid, sealed container. | To be collected for incineration by a licensed hazardous waste facility.[3] |
| Contaminated Glassware/Sharps | Puncture-resistant sharps container specifically designated for chemically contaminated items. | To be collected and disposed of by a certified hazardous waste disposal vendor.[3] |
Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
